molecular formula C28H39NO5 B605594 OZ-439 CAS No. 1029939-86-3

OZ-439

Cat. No.: B605594
CAS No.: 1029939-86-3
M. Wt: 469.6 g/mol
InChI Key: XLCNVWUKICLURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Artefenomel (also known as OZ439) is a synthetic, orally active antimalarial compound containing a peroxide pharmacophore, belonging to the class of 1,2,4-trioxolanes (synthetic ozonides) . Its mechanism of action is similar to that of artemisinin, involving reductive activation by ferrous iron (Fe(II)) within the parasite to generate carbon-centered radicals that alkylate and disrupt essential parasite components . This mechanism provides high potency and rapid parasite clearance, with activity against blood-stage Plasmodium falciparum and Plasmodium vivax . A key feature of Artefenomel is its improved pharmacokinetic profile compared to natural artemisinins and first-generation ozonides. It exhibits good oral bioavailability and a significantly longer elimination half-life (estimated between 46-62 hours in patients), which has prompted research into its potential for use in single-dose curative combination therapies . Studies have shown it effectively clears parasitaemia, with a median parasite clearance half-life of 3.6 hours observed in a controlled human blood-stage malaria model . Its development has been explored in various combinations, including with ferroquine and piperaquine, to combat artemisinin-resistant malaria, though some clinical trials have not met all efficacy targets . This product is intended for research purposes only. For Research Use Only. Not for Human or Veterinary Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNVWUKICLURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029939-86-3
Record name Artefenomel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artefenomel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARTEFENOMEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanistic & Pharmacodynamic Profile of OZ-439 (Artefenomel) in Plasmodium falciparum

[1][2][3][4]

Executive Summary: The Synthetic Ozonide Advantage

OZ-439 (Artefenomel) represents a paradigm shift in antimalarial endoperoxide design.[1] Unlike semi-synthetic artemisinins (e.g., artesunate, dihydroartemisinin) which are derived from plant extracts and suffer from rapid metabolic clearance (

Its core innovation lies in the steric and electronic stabilization of the pharmacophoric peroxide bond. This structural engineering protects the molecule from premature degradation in the bloodstream while retaining high reactivity towards ferrous iron (

Chemical Architecture & Mechanism of Action

The Activation Trigger: Heme-Mediated Radical Generation

The mechanism of action (MoA) of this compound is a "Trojan Horse" strategy dependent on the parasite's hemoglobin digestion.

  • Uptake: The parasite endocytoses host hemoglobin into its acidic food vacuole.

  • Digestion: Proteolysis releases free heme (Fe

    
    -protoporphyrin IX).
    
  • Activation: The endoperoxide bridge of this compound docks with the Fe

    
     center of the heme.
    
  • Homolytic Cleavage: The iron transfers an electron to the peroxide bond, causing homolytic cleavage.

  • Radical Cascade: This generates highly reactive oxygen-centered radicals, which rapidly rearrange into lethal carbon-centered radicals.

The "Warhead" Effect: Alkylation & Proteome Collapse

Unlike drugs that target a single enzyme (e.g., DSM265 targeting DHODH), this compound acts as a promiscuous alkylating agent. The carbon-centered radicals attack nearby biological macromolecules:

  • Heme Alkylation: The drug covalently binds to heme, preventing its detoxification into hemozoin. This leads to a buildup of toxic heme species and reactive oxygen species (ROS).

  • Protein Alkylation: The radicals alkylate a wide spectrum of parasite proteins (e.g., transporters, metabolic enzymes), causing widespread unfolding and loss of function.

  • ER Stress: The accumulation of damaged proteins overwhelms the parasite's proteasome and unfolded protein response (UPR), triggering cell death.

Visualization: The Activation Pathway

OZ439_ActivationHemoglobinHost HemoglobinHemeFree Heme (Fe2+)Hemoglobin->Heme Digestion (Food Vacuole)ComplexDrug-Heme ComplexHeme->ComplexOZ439This compound (Trioxolane)OZ439->ComplexRadicalsC-Centered RadicalsComplex->Radicals Fe(II) mediated cleavageDamageAlkylation ofProteins & HemeRadicals->Damage Covalent bondingDeathParasite Death(Proteome Collapse)Damage->Death ER Stress / ROS

Figure 1: The molecular cascade of this compound activation. The drug remains inert until it encounters ferrous iron released during hemoglobin digestion.

Pharmacokinetics & The K13 Resistance Paradigm[4]

The Challenge: K13-Mediated Dormancy

Artemisinin resistance, driven by mutations in the Kelch13 (K13) propeller domain (e.g., C580Y), functions via a dormancy mechanism. When exposed to artemisinins, ring-stage parasites enter a quiescent state (growth arrest) for up to 72 hours. Since standard artemisinins (DHA) are cleared from the body in <2 hours, the drug disappears before the parasites "wake up," leading to recrudescence.

The Solution: "Covering the Wake"

This compound does not prevent dormancy; rather, it outwaits it. Its extended half-life ensures that lethal drug concentrations persist in the blood for days. When the resistant parasites eventually exit dormancy and resume metabolic activity (hemoglobin digestion), this compound is still present to activate and kill them.

Visualization: PK/PD Relationship

PK_PD_Comparisoncluster_0Artemisinin (DHA) Failure Modecluster_1This compound Success ModeDHA_CurveDHA Concentration(High Peak, t1/2 ~1h)DormancyK13 Mutant Dormancy(Parasite 'Sleeps' 0-48h)DHA_Curve->DormancyInducesWakeUpParasite Recovery(>48h)Dormancy->WakeUpOutcome_FailRecrudescence(Drug Gone)WakeUp->Outcome_FailNo Drug LeftOZ_CurveThis compound Concentration(Sustained, t1/2 >45h)Dormancy_OZK13 Mutant Dormancy(Parasite 'Sleeps' 0-48h)OZ_Curve->Dormancy_OZInducesOutcome_SuccessParasite Clearance(Drug Persists)OZ_Curve->Outcome_SuccessRemains ActiveWakeUp_OZParasite Recovery(>48h)Dormancy_OZ->WakeUp_OZWakeUp_OZ->Outcome_SuccessKilled upon waking

Figure 2: Comparative pharmacodynamics. This compound remains at therapeutic levels when resistant parasites exit the dormant state.

Experimental Protocols

Protocol A: Modified Ring-Stage Survival Assay (Extended Exposure)

Purpose: To validate activity against K13-mutant (artemisinin-resistant) isolates.[2] Standard RSA (6h pulse) is insufficient for this compound due to its slow elimination profile.

Reagents:

  • Culture medium: RPMI 1640 + 0.5% Albumax II.

  • Synchronization: 5% Sorbitol.

  • Compound: this compound (dissolved in DMSO).

Workflow:

  • Synchronization: Synchronize P. falciparum cultures to the 0–3 hour post-invasion ring stage using 5% sorbitol.

  • Plating: Dilute parasites to 0.5% parasitemia and 2% hematocrit in a 96-well plate.

  • Drug Pulse (The Critical Step):

    • Control: DMSO only.

    • Standard RSA (Comparison): 700 nM DHA for 6 hours , then wash.

    • This compound Condition: Incubate with 700 nM (or clinically relevant concentration ~100 ng/mL) for 48 hours .

    • Note: The 48h pulse mimics the in vivo persistence of this compound.

  • Wash: After the respective pulse times, wash cells 3x with RPMI to remove the drug.

  • Recovery: Resuspend in drug-free medium and incubate for a total of 72 hours (from time zero).

  • Readout: Assess survival via flow cytometry (SYBR Green I / MitoTracker) or microscopy.

  • Calculation:

    
    
    Interpretation: <1% survival indicates efficacy against resistant strains.
    
Protocol B: Heme Fractionation Assay

Purpose: To confirm the mechanism of heme alkylation.

  • Incubation: Incubate trophozoite-stage parasites with this compound (10x IC50) for 12 hours.

  • Lysis: Lyse parasites with saponin to isolate the parasite pellet.

  • Fractionation:

    • Dissolve pellet in 2.5% SDS (solubilizes free heme and hemoglobin).

    • Centrifuge to pellet hemozoin (insoluble).

    • Treat supernatant with Pyridine/NaOH (converts heme to hemochromogen).

  • Quantification: Measure absorbance at 405 nm.

  • Result: A decrease in hemozoin formation and an increase in "non-hemozoin" heme adducts compared to control confirms inhibition of heme detoxification.

Data Summary: this compound vs. Dihydroartemisinin (DHA)[7]

FeatureDihydroartemisinin (DHA)This compound (Artefenomel)
Chemical Class Semi-synthetic ArtemisininSynthetic 1,2,4-Trioxolane
Half-Life (

)
~0.8 – 1.0 hour46 – 62 hours
Mechanism Radical alkylation (Heme/Proteins)Radical alkylation (Heme/Proteins)
K13 Activity Vulnerable to dormancy (Recrudescence)Effective (Covers dormancy window)
Dosing Potential 3-day regimen (multiple doses)Single-dose cure potential (Combination)
Metabolism Rapid Glucuronidation (UGT)Low clearance, stable

References

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria.[3][4] PNAS.

  • Moehrle, J. J., et al. (2013). First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials.[3] British Journal of Clinical Pharmacology.[5]

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial.[1][6] The Lancet Infectious Diseases.

  • Witkowski, B., et al. (2013). Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies. The Lancet Infectious Diseases.

  • Rosenthal, M. R., & Ng, C. L. (2021). A Mutation in the β2 Proteasome Subunit Sensitizes Cam3.II K13C580Y Parasites to DHA and OZ439.[7] ACS Infectious Diseases.[8]

Technical Whitepaper: The Pharmacological & Activity Profile of OZ-439 (Artefenomel)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

OZ-439 (Artefenomel) represents a paradigm shift in antimalarial chemotherapy, moving from semi-synthetic artemisinin derivatives (ARTs) to fully synthetic 1,2,4-trioxolanes (ozonides). While it shares the endoperoxide pharmacophore essential for antimalarial activity, its design addresses the critical pharmacological liability of artemisinins: metabolic instability.

Unlike artesunate or dihydroartemisinin (DHA), which possess elimination half-lives of <1 hour in humans, this compound exhibits a multiphasic elimination profile with a terminal half-life of 46–62 hours . This structural stability allows for a "single-dose cure" potential, maintaining parasiticidal concentrations long enough to cover the entire erythrocytic cycle of Plasmodium falciparum, including the delayed-clearance phenotype associated with Kelch13 (K13) mutations.

Chemical Structure[1]
  • Class: Synthetic Ozonide (1,2,4-trioxolane).[1]

  • Key Moiety: The peroxide bond (O-O) within the trioxolane ring is sterically protected to prevent degradation by ferrous iron in the bloodstream, yet remains accessible for activation within the parasite's digestive vacuole.

Mechanism of Action (MoA): The Iron-Activation Cascade

The MoA of this compound is a "suicide activation" event triggered by the parasite's hemoglobin digestion. The drug remains inert until it encounters ferrous iron (Fe²⁺) released during heme detoxification.

The Alkylation Hypothesis[2]
  • Activation: Fe(II)-heme cleaves the endoperoxide bridge.

  • Radicalization: This generates an unstable O-centered radical, which rearranges into a lethal C-centered radical.

  • Targeting: These radicals alkylate heme (preventing hemozoin formation) and promiscuously alkylate parasitic proteins (e.g., PfATP6, PfPI3K), causing catastrophic oxidative stress and membrane depolarization.

MoA_Pathway OZ This compound (Inert) O_Rad O-Centered Radical OZ->O_Rad Peroxide Bridge Cleavage Heme Fe(II)-Heme (Digestive Vacuole) Heme->O_Rad Catalyst C_Rad C-Centered Radical (Lethal Species) O_Rad->C_Rad Rearrangement Alkylation Alkylation of Heme & Proteins C_Rad->Alkylation Covalent Bonding Death Parasite Death (Mitochondrial Depolarization) Alkylation->Death System Failure

Figure 1: The reductive activation pathway of this compound within the Plasmodium digestive vacuole.

Spectrum of Activity[3][4]

This compound is a blood-schizontocide with a distinct stage-specificity profile. It is highly potent against asexual stages but, unlike methylene blue or 8-aminoquinolines, it lacks potent activity against mature Stage V gametocytes.

Quantitative Activity Profile (In Vitro)
Target StageStrain / IsolateIC50 (nM)Activity Interpretation
Asexual (Rings/Trophs) Pf 3D7 (Sensitive)2.0 – 5.0Highly Potent
Asexual (Rings/Trophs) Pf Dd2 (MDR1 mutant)2.0 – 6.0No Cross-Resistance
Asexual (Rings/Trophs) Pf Cam3.II (K13 C580Y)2.5 – 8.0Retained Potency
Asexual P. vivax (Clinical Isolates)< 10.0Highly Potent
Sexual (Early) Gametocytes (Stage I-III)~10 – 20Moderate Activity
Sexual (Late) Gametocytes (Stage V)> 2000Inactive (Non-transmission blocking)

Critical Note on Resistance: While the IC50 of this compound against K13 mutants (artemisinin-resistant) appears similar to wild-type, IC50 assays measure growth inhibition over 72h. They do not capture the "ring-stage survival" phenotype. However, this compound is effective in vivo against these strains primarily because its long half-life maintains lethal concentrations beyond the dormant recovery period of the resistant parasites.

Experimental Protocols

Protocol A: Ring-stage Survival Assay (RSA) – Modified for this compound

Purpose: To assess the efficacy of this compound against artemisinin-resistant isolates (K13 mutants). Unlike standard DHA RSAs (6h pulse), this compound testing often mimics its in vivo exposure profile.

Reagents:

  • Culture Medium: RPMI 1640 + 0.5% Albumax II.

  • Synchronization: 5% D-Sorbitol.

  • Drug: this compound stock (10 mM in DMSO).

Workflow:

  • Synchronization: Perform two rounds of sorbitol synchronization 44 hours apart to obtain tight 0–3 hour post-invasion rings.

  • Plating: Dilute culture to 0.5% parasitemia and 2% hematocrit in 96-well plates.

  • Drug Pulse (The Critical Variance):

    • Standard RSA: Pulse with 700 nM DHA for 6 hours.

    • This compound Extended Assay: Incubate with 20 ng/mL (~50 nM) for 48 hours . This mimics the exposure achievable in humans (approx 5x IC90 maintained for 2 days).

  • Wash: Remove drug medium. Wash pellets 3x with RPMI to ensure complete drug removal.

  • Outgrowth: Resuspend in drug-free medium and incubate for a further 66 hours (total 72h from start).

  • Readout: Assess survival using flow cytometry (SYBR Green I / MitoTracker) or microscopy.

    • Calculation: Survival Rate % = (Parasitemia in Drug Treated / Parasitemia in DMSO Control) × 100.

RSA_Workflow Start Sync Culture (0-3h Rings) Pulse Drug Exposure (this compound @ 50nM for 48h) Start->Pulse Wash Wash 3x (RPMI) Pulse->Wash Grow Outgrowth Period (Drug-free, 24-66h) Wash->Grow Analyze Flow Cytometry (Calculate % Survival) Grow->Analyze

Figure 2: Modified RSA workflow reflecting the pharmacokinetic exposure of this compound.

Protocol B: Standard Membrane Feeding Assay (SMFA)

Purpose: To verify transmission-blocking activity (or lack thereof).[2][3]

  • Gametocyte Culture: Induce gametocytogenesis in Pf NF54 strains. Maintain for 14–16 days until Stage V gametocytes are dominant (>90%).

  • Drug Treatment: Incubate mature gametocytes with this compound (at Cmax concentrations, e.g., 1000 nM) for 24 hours prior to feeding.

  • Mosquito Feed: Mix gametocyte culture with fresh erythrocytes and human serum. Feed to starved Anopheles stephensi via membrane feeders.[4]

  • Dissection: Dissect mosquito midguts 7–9 days post-feeding.

  • Scoring: Stain with mercurochrome and count oocysts.[4]

    • Expected Result for this compound: No significant reduction in oocyst intensity compared to control (confirming lack of Stage V activity).

Pharmacokinetics & Clinical Translation

The scientific value of this compound lies in its Pharmacokinetic/Pharmacodynamic (PK/PD) bridge .

  • The Problem: Artemisinin resistance is defined by a delayed clearance phenotype. Short-acting ARTs (t1/2 ~1h) are eliminated before the "dormant" resistant rings wake up, leading to recrudescence.

  • The this compound Solution:

    • t1/2: 46–62 hours.[1][5][6][7]

    • Exposure: A single 800mg dose provides parasiticidal concentrations for >4 days.

    • Result: The drug remains in the blood long enough to kill the resistant parasites once they exit dormancy and resume metabolic activity.

Diagram: The PK/PD Advantage

PK_PD cluster_ART Artemisinins (ART) cluster_OZ This compound (Artefenomel) ART_PK Short t1/2 (<1h) ART_Res Resistant Parasites Enter Dormancy ART_PK->ART_Res ART_Fail Drug Cleared -> Recrudescence ART_Res->ART_Fail OZ_PK Long t1/2 (~60h) OZ_Cov Maintains Lethal Concentration OZ_PK->OZ_Cov OZ_Success Kills Recovering Parasites OZ_Cov->OZ_Success

Figure 3: Comparative logic of Artemisinin vs. This compound against resistant phenotypes.

References

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria.[1][7][8] Proceedings of the National Academy of Sciences, 108(11), 4400-4405. [Link]

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial.[5][6][7] The Lancet Infectious Diseases, 16(1), 61-69. [Link]

  • Witkowski, B., et al. (2013). Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies. The Lancet Infectious Diseases, 13(12), 1043-1049. [Link]

  • Plouffe, D. M., et al. (2016).[9] High-throughput assay for the identification of chemical inhibitors of Plasmodium falciparum transmission. Malaria Journal, 15, 1-13. (Reference for gametocyte stage V inactivity). [Link]

  • Medicines for Malaria Venture (MMV). (2020). Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Activity of OZ439 (Artefenomel) Against Malaria Parasites

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in parasitology and infectious diseases.

Foreword: The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts. This necessitates the development of novel antimalarials with distinct or resilient mechanisms of action. OZ439, also known as artefenomel, is a next-generation synthetic ozonide developed as a potential single-dose cure for malaria.[1] Its design retains the essential peroxide pharmacophore of artemisinins while exhibiting a significantly improved pharmacokinetic profile, a critical attribute for effective malaria treatment.[2][3][4] This guide provides a comprehensive technical overview of the in vitro activity of OZ439, detailing its mechanism of action, spectrum of activity, and the state-of-the-art methodologies used for its evaluation.

Molecular Mechanism of Action: Heme-Activated Cytotoxicity

The antimalarial activity of OZ439, like other peroxide-containing antimalarials, is contingent upon its activation within the parasite. The prevailing and most widely accepted model posits that this activation is mediated by ferrous iron (Fe(II)), which is abundantly available within the parasite's digestive vacuole in the form of free heme released during hemoglobin degradation.[1][5][6]

The core of this mechanism involves the following sequence:

  • Heme-Mediated Activation: The 1,2,4-trioxolane ring of OZ439 undergoes reductive cleavage upon interaction with Fe(II)-heme.[1][5] This reaction is a critical initiating step, as the parent compound is relatively stable.

  • Generation of Cytotoxic Radicals: This cleavage event generates highly reactive carbon-centered radicals.[5][6]

  • Indiscriminate Alkylation: These radical species are the primary effectors of parasite killing. They proceed to alkylate a multitude of essential parasite biomolecules, including proteins and potentially heme itself, leading to widespread cellular damage and disruption of critical pathways.[5][6][7] Recent evidence also points to the disruption of the parasite's mitochondrial function and proteostatic stress response.[8][9]

This multi-target mechanism of action is a hallmark of peroxide antimalarials and is believed to contribute to their rapid parasiticidal effects and the high barrier to the development of resistance.

OZ439_Mechanism cluster_parasite Plasmodium-infected RBC OZ439 OZ439 (Artefenomel) Activation Reductive Activation (Fe(II)-Heme) OZ439->Activation Enters Parasite Radicals Generation of Carbon-Centered Radicals Activation->Radicals Alkylation Alkylation of Parasite Proteins & Heme Radicals->Alkylation Death Parasite Death Alkylation->Death

Caption: Proposed mechanism of action for OZ439.

In Vitro Potency and Spectrum of Activity

OZ439 demonstrates potent, fast-acting, and broad-stage parasiticidal activity in vitro. Its efficacy has been consistently demonstrated across a wide range of laboratory-adapted strains and clinical isolates of P. falciparum.

Key Performance Attributes:
  • High Potency: OZ439 exhibits IC₅₀ values (the concentration required for 50% parasite growth inhibition) that are comparable to clinically used artemisinin derivatives, typically in the low nanomolar or nanogram-per-milliliter range.[1][4]

  • Broad Stage-Specificity: Unlike many antimalarials that target specific developmental phases, OZ439 is active against all asexual erythrocytic stages of P. falciparum, including early ring stages, trophozoites, and schizonts.[1][4] This is a crucial feature for rapid parasite clearance.

  • Activity Against Resistant Strains: A pivotal advantage of OZ439 is its retained efficacy against artemisinin-resistant parasite lines, including those carrying validated mutations in the Kelch13 (K13) propeller domain.[2][3][10] In vitro studies, such as the Ring-Stage Survival Assay (RSA), confirm that OZ439 is highly effective against K13-mutant parasites where artemisinin derivatives show reduced activity.[3][11][12]

Comparative In Vitro Efficacy (IC₅₀) Data

The following table summarizes representative IC₅₀ values for OZ439 against various P. falciparum strains, highlighting its consistent potency.

Compound P. falciparum Strain Resistance Profile Stage IC₅₀ (ng/mL) Reference
OZ439 K1Chloroquine-ResistantAsexual0.43 - 3.3[1]
OZ439 NF54Chloroquine-SensitiveAsexual0.43 - 3.3[1]
OZ439 NF54Chloroquine-SensitiveRings1.9[1]
OZ439 NF54Chloroquine-SensitiveTrophozoites3.0[1]
OZ439 NF54Chloroquine-SensitiveSchizonts2.8[1]
OZ439 Cam3.IR539TArtemisinin-ResistantRingsHighly Effective*[2][3]

*In Ring-Stage Survival Assays, OZ439 showed a >18-fold increase in potency compared to Dihydroartemisinin (DHA) at 700 nM, with survival rates near zero.[2][3]

Methodologies for In Vitro Assessment

Standardized and reproducible in vitro assays are the cornerstone of antimalarial drug discovery and development.[13][14][15] They provide the foundational data for lead optimization, mechanism of action studies, and resistance monitoring.

Assay_Workflow Culture 1. P. falciparum Continuous Culture Sync 2. Stage Synchronization (Sorbitol) Culture->Sync Plate 3. Plating & Dosing (96-well plate with serial drug dilutions) Sync->Plate Incubate 4. Incubation (72 hours) Plate->Incubate Readout 5. Assay Readout (e.g., SYBR Green I, pLDH) Incubate->Readout Analysis 6. Data Analysis (Dose-Response Curve & IC50 Calculation) Readout->Analysis

Sources

OZ-439 (Artefenomel): Technical Guide to Single-Dose Malaria Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

OZ-439 (Artefenomel) represents a paradigm shift in antimalarial pharmacochemistry.[1] Unlike semi-synthetic artemisinins (ARTs) which suffer from rapid elimination (


 hour), this compound is a fully synthetic 1,2,4-trioxolane  designed specifically to resist metabolic instability while retaining the potent endoperoxide pharmacophore.[1][2] Its extended half-life (46–62 hours in humans) provided the first pharmacological basis for a Single-Encounter Radical Cure (SERC) —a "one-and-done" oral treatment.

This guide analyzes the molecular engineering, pharmacokinetic (PK) advantages, and the rigorous experimental protocols used to validate this compound, serving as a blueprint for next-generation antimalarial development.[1][2]

Part 1: Molecular Architecture & Mechanism of Action

The 1,2,4-Trioxolane Pharmacophore

The structural vulnerability of artemisinin lies in its lactone ring and susceptibility to rapid hepatic metabolism (CYP3A4) and acid-catalyzed degradation.[1] this compound circumvents this via a fully synthetic dispiro-1,2,4-trioxolane scaffold.[1][2]

  • Steric Protection: The peroxide bridge is sterically shielded by an adamantane moiety on one side and a substituted cyclohexane on the other. This prevents premature reductive cleavage by non-target iron sources.

  • Metabolic Stability: The absence of the lactone ring reduces susceptibility to esterases and glucuronidation.

Mechanism of Activation

Like artemisinins, this compound is a pro-drug activated by hemoglobin digestion within the parasite's digestive vacuole.

  • Activation: The peroxide bond O-O is cleaved by Fe(II)-heme (released during hemoglobin digestion).[1]

  • Radical Generation: This cleavage generates a highly reactive carbon-centered radical.

  • Alkylation: The radical alkylates heme and vital parasitic proteins (e.g., PfATP6, though multi-target promiscuity is the consensus mechanism).[1][2]

  • Differentiation: Unlike artemisinin, which heavily alkylates heme, this compound shows a higher ratio of protein alkylation .[1][2] This may contribute to its activity against artemisinin-resistant (Kelch13 mutant) strains.[1][2]

MoA OZ This compound (Stable Trioxolane) Rad C-Centered Radical Intermediate OZ->Rad Reductive Scission Fe Fe(II)-Heme (Digestive Vacuole) Fe->Rad Activator Alk Protein/Heme Alkylation Rad->Alk Covalent Bonding Death Parasite Death (Mitochondrial/ER Stress) Alk->Death System Failure

Figure 1: Mechanism of Action.[1][2] The stable trioxolane ring requires Fe(II) activation to trigger the lethal radical cascade.[1]

Part 2: Synthetic Logic (Flow Chemistry Adaptation)

To ensure scalability and safety (handling ozonolysis on a large scale), the synthesis of this compound utilizes Griesbaum co-ozonolysis .[1] This reaction is particularly amenable to continuous flow chemistry, mitigating the explosion risks associated with accumulating ozonide intermediates.[1][2]

Key Synthetic Step: Griesbaum Co-Ozonolysis[1][2]
  • Reagents: Adamantane-2-one

    
    -methyl oxime + 4-substituted cyclohexanone.
    
  • Process: The oxime and ketone are mixed in a solvent and exposed to Ozone (

    
    ).
    
  • Outcome: The oxime acts as a masked carbonyl equivalent that traps the carbonyl oxide (Criegee intermediate) formed from the ketone (or vice versa), cyclizing to form the 1,2,4-trioxolane ring.[1][2]

Synthesis cluster_inputs Reagents Oxime Adamantane Oxime Ether Reactor Flow Reactor (Ozone Gas Injection) Oxime->Reactor Ketone Substituted Cyclohexanone Ketone->Reactor Criegee Criegee Intermediate (Carbonyl Oxide) Reactor->Criegee Ozonolysis Cyclization [3+2] Cycloaddition Criegee->Cyclization In situ trapping Product This compound (Artefenomel) 1,2,4-Trioxolane Cyclization->Product

Figure 2: Flow-Based Synthetic Pathway.[1][2] The Griesbaum co-ozonolysis allows for the safe, continuous production of the endoperoxide core.

Part 3: Pharmacokinetic Profiling & Single-Dose Rationale

The clinical promise of this compound rests entirely on its PK profile.

Comparative Pharmacokinetics
ParameterDihydroartemisinin (DHA)This compound (Artefenomel)Clinical Implication
Half-life (

)
0.8 – 1.0 hours46 – 62 hours This compound persists for days, covering multiple asexual cycles.[1][2]
Clearance Rapid hepatic/bloodLowAllows single-dose administration.[3]
Bioavailability VariableHighReliable exposure across patient populations.[4]
Metabolism Glucuronidation (rapid)Oxidative (slow)Reduced risk of rapid re-infection.[1][2]
The Single-Dose Hypothesis

Malaria parasites replicate every 48 hours. A drug with a 1-hour half-life (DHA) must be dosed daily for 3 days to catch all parasites as they exit the liver/RBCs. This compound's ~60-hour half-life means a single dose maintains a "Killing Zone" concentration (above Minimum Parasiticidal Concentration, MPC) for >144 hours, effectively sterilizing the blood in one encounter.[1][2]

Part 4: Self-Validating Experimental Protocols

Protocol: Modified Ring-Stage Survival Assay (RSA)

Standard RSAs (0-3h rings, 700nM DHA, 6h pulse) are insufficient for this compound because they do not model the drug's long persistence.[1][2]

Objective: Assess efficacy against Artemisinin-Resistant (Kelch13 mutant) isolates using clinically relevant exposure.

Reagents:

  • P. falciparum cultures (e.g., Cam3.I R539T mutant).[1][2][5][6][7]

  • This compound stock (10 mM in DMSO).[1][2]

  • Sorbitol (5%) for synchronization.[1][2]

Workflow:

  • Synchronization: Synchronize cultures to the 0–3 hour post-invasion ring stage using 5% sorbitol.

  • Exposure Setup:

    • Control: 0.1% DMSO.

    • DHA Standard: 700 nM for 6 hours (wash after 6h).[1][2][8]

    • This compound (Long Pulse): Incubate at 20 ng/mL (~5x IC90) for 48 hours .[1][2][6]

    • Rationale: This mimics the sustained plasma concentration observed in Phase II trials.

  • Wash: After the specific pulse duration (6h for DHA, 48h for this compound), wash cells 3x with RPMI to remove drug.

  • Outgrowth: Return to culture for 72 hours total.

  • Readout: Flow cytometry (SYBR Green I / MitoTracker) or microscopy.[1][2]

  • Calculation:

    
    [1][2]
    
    • Validation Criteria: DHA survival >1% indicates resistance.[1] this compound survival should be <1% if effective.

Protocol: In Vivo Efficacy (Murine Model)

Model: P. berghei infected mice (Peters' 4-day suppressive test adaptation).

  • Infection: Inoculate mice (n=5/group) IP with

    
    P. berghei infected RBCs on Day 0.
    
  • Treatment: Administer single oral dose of this compound (e.g., 10, 30, 100 mg/kg) in vehicle (0.5% HPMC/0.1% Tween 80) on Day 1 (24h post-infection).[1][2]

  • Monitoring: Prepare Giemsa smears from tail blood on Days 4, 7, 14, 21, and 28.

  • Endpoint: "Cure" is defined as no detectable parasites by Day 28.

Part 5: Clinical Development & Challenges

Phase IIb Results: The Efficacy Gap

In Phase IIb trials, this compound was combined with Piperaquine (PQP) to create a single-dose cure.[1]

  • Target: >95% Polymerase Chain Reaction (PCR)-corrected cure rate at Day 28.

  • Actual Result: 68% – 79% cure rates.

  • Root Cause Analysis:

    • Baseline Parasitemia: Efficacy dropped significantly in patients with high initial parasite loads. The single dose was insufficient to clear

      
       parasites before drug levels fell below the MPC.
      
    • Resistance: In Vietnam (Kelch13 mutant region), parasite clearance time was prolonged, though no complete treatment failure was directly attributed to this compound resistance alone.[1][2]

Clinical Phase1 Phase I: First-in-Human Safe up to 1600mg t1/2 ~ 60h confirmed Phase2a Phase IIa: IBSM & Patients Rapid Clearance Proof of Concept Phase1->Phase2a Phase2b Phase IIb: Combination (Artefenomel + Piperaquine) Single Dose Strategy Phase2a->Phase2b Outcome Outcome: <95% Cure Rate Failed Single-Dose Target in High Parasitemia Phase2b->Outcome

Figure 3: Clinical Development Pipeline.[1] The progression highlights the difficulty of achieving a single-dose cure in high-burden field settings.

References

  • Charman, S. A., et al. (2011).[1][2][9] "Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria." Proceedings of the National Academy of Sciences, 108(11), 4400–4405.[1][2] Link[1][2][9]

  • Moehrle, J. J., et al. (2013).[1][2][9] "First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials." British Journal of Clinical Pharmacology, 75(2), 524–537.[1][2][4] Link[1][2]

  • Phyo, A. P., et al. (2016).[1][2] "Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial."[1][2][3] The Lancet Infectious Diseases, 16(1), 61-69.[1][2] Link

  • O'Brien, A. G., et al. (2015).[1][2] "Machines vs Malaria: A Flow-Based Preparation of the Drug Candidate OZ439." Organic Letters, 17(11), 2626–2629.[1][2] Link[1][2]

  • Wittlin, S., et al. (2020).[1][2] "Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay." Malaria Journal, 19,[1][2] 13. Link[1][2]

Sources

Unraveling the Molecular Arsenal of OZ-439 (Artefenomel): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the molecular mechanisms and targets of OZ-439 (artefenomel), a synthetic ozonide antimalarial agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to explain the causality behind experimental findings and the strategic choices in target validation methodologies.

Part 1: Introduction to this compound - A New Generation Peroxide Antimalarial

This compound, or artefenomel, represents a significant advancement in the fight against malaria, offering the potential for a single-dose cure.[1] As a synthetic peroxide, its core pharmacophore is the 1,2,4-trioxolane ring, which it shares conceptually with the artemisinin class of antimalarials.[2] However, this compound was specifically designed for an improved pharmacokinetic profile, notably a longer half-life, surmounting a key limitation of its predecessors.[1] This enhanced stability does not compromise its potent, fast-acting parasiticidal activity against all asexual erythrocytic stages of Plasmodium falciparum.[2][3]

The mechanism of action of this compound is multifaceted and, like artemisinins, is predicated on a cascade of events initiated within the parasite's digestive vacuole. This guide will dissect the current understanding of this mechanism, from the initial activation event to the downstream molecular havoc wreaked upon the parasite.

Part 2: The Core Directive - Heme-Mediated Activation and the Generation of a Radical Onslaught

The antimalarial activity of this compound is initiated by its interaction with ferrous iron (Fe(II)), predominantly in the form of heme, which is liberated during the parasite's digestion of host cell hemoglobin.[3] This interaction catalyzes the reductive cleavage of the endoperoxide bridge within the trioxolane ring, a critical activation step.

This cleavage generates highly reactive carbon-centered radicals.[4] These radicals are the primary effectors of the drug's parasiticidal action, functioning as indiscriminate alkylating agents that covalently modify a multitude of biological macromolecules, leading to widespread cellular damage and parasite death.[5]

While this activation mechanism is similar to that of artemisinins, there are subtle but important distinctions. In vitro studies have shown that in the presence of the abundant biological reductant glutathione, this compound does not form heme-drug adducts as readily as artemisinin.[4][6] Instead, the carbon-centered radicals generated from this compound readily react with glutathione. This suggests that the downstream effects of this compound may be more heavily skewed towards the alkylation of parasite proteins and other non-heme targets compared to artemisinin, which has a strong propensity for heme alkylation.[4] This difference in the partitioning of the radical species could underlie variations in the activity profiles and resistance mechanisms between these two classes of peroxide antimalarials.

graph TD; subgraph "Activation Cascade of this compound"; direction LR; OZ439[/"this compound (Artefenomel)"/]; Heme[/"Fe(II)-Heme (from Hemoglobin Digestion)"/]; Activation("Reductive Cleavage of Endoperoxide Bridge"); Radicals("Generation of Carbon-Centered Radicals"); Alkylation("Promiscuous Alkylation"); Targets("Heme, Proteins, Lipids, etc."); Death("Parasite Death"); Caption: Heme-mediated activation cascade of this compound.

Part 3: Primary Molecular Targets and Pathways - A Multi-Omics Perspective

Given the promiscuous reactivity of the radicals generated by this compound, it is more accurate to speak of target pathways rather than a single molecular target. Modern systems biology approaches, particularly "multi-omics" workflows, have been instrumental in elucidating the primary cellular processes disrupted by ozonides.[7][8]

Disruption of the Hemoglobin Digestion Pathway

The most immediate and profound effect of this compound is the disruption of the parasite's hemoglobin digestion pathway.[7][9] This is a logical consequence of the drug's activation mechanism, which is intrinsically linked to this process.

A landmark study employing a combination of metabolomics, peptidomics, and proteomics on this compound-treated P. falciparum revealed a distinct biochemical signature of this disruption:

  • Depletion of Short Hemoglobin-Derived Peptides: Time-dependent metabolomic profiling showed a rapid and significant decrease in the abundance of short peptides derived from hemoglobin.[7]

  • Accumulation of Longer Hemoglobin-Derived Peptides: Conversely, untargeted peptidomics demonstrated an accumulation of longer hemoglobin-derived peptides.[7]

These findings collectively point to an impairment of the final stages of hemoglobin catabolism, where longer peptides are broken down into smaller peptides and amino acids by vacuolar aminopeptidases.[7][10] This starves the parasite of the essential amino acids required for its own protein synthesis and rapid proliferation.

Metabolite Class Observed Effect of this compound Treatment Reference
Short Hb-derived peptidesRapid and significant depletion[7]
Long Hb-derived peptidesAccumulation[7]
LipidsSubsequent alterations after initial peptide depletion[7]
NucleotidesSubsequent alterations after initial peptide depletion[7]
Widespread Protein Alkylation and Proteostatic Stress

The carbon-centered radicals generated from this compound are potent alkylating agents that covalently modify a wide range of parasite proteins.[5] This indiscriminate alkylation leads to protein dysfunction, unfolding, and aggregation, triggering a significant proteostatic stress response.

Quantitative proteomics has shown that treatment with ozonides, including this compound, leads to the upregulation of proteins involved in translation and the ubiquitin-proteasome system.[7][8] This is indicative of the parasite attempting to mitigate the damage caused by the drug by increasing protein synthesis to replace damaged proteins and by upregulating protein degradation pathways to clear misfolded or aggregated proteins. However, the sheer scale of the alkylation damage ultimately overwhelms these compensatory mechanisms.

Protein Pathway Observed Effect of Ozonide Treatment Reference
Translation MachineryEnriched/Upregulated[7]
Ubiquitin-Proteasome SystemEnriched/Upregulated[7]
Hemoglobin-digesting ProteasesIncreased abundance and activity[7]

Part 4: Investigating Potential Secondary Targets - The Case of PfATP4

While the primary mechanism of this compound is driven by chemically reactive radicals, it is plausible that specific protein targets of high abundance or particular sensitivity could be disproportionately affected. One such candidate that has garnered significant attention as an antimalarial drug target is the P. falciparum P-type cation-transporter ATPase 4 (PfATP4).[11][12]

PfATP4 is a plasma membrane ion pump responsible for maintaining low cytosolic Na+ concentrations in the parasite.[11] Inhibition of PfATP4 leads to a rapid influx of Na+, disruption of ion homeostasis, and parasite death.[13] Several distinct classes of novel antimalarials, including the spiroindolones (e.g., cipargamin/KAE609), have been shown to target PfATP4, with resistance mutations consistently mapping to the pfatp4 gene.[12][14]

However, there is currently no direct evidence to suggest that this compound is a specific inhibitor of PfATP4. Resistance to ozonides has not been linked to mutations in pfatp4. The disruption of ion homeostasis is not reported as an initial effect of this compound, in contrast to known PfATP4 inhibitors. Therefore, while PfATP4 is a validated and critical antimalarial target, it is unlikely to be a primary molecular target of this compound. Any downstream effects on ion transport are more likely a consequence of widespread cellular damage rather than direct inhibition.

Part 5: Methodologies for Molecular Target Identification

The elucidation of the molecular targets of a drug like this compound, with its promiscuous mechanism of action, requires a sophisticated and multi-pronged experimental approach. Below are key methodologies that have been, or could be, applied in this context.

Multi-Omics Workflow for Pathway-Level Analysis

This approach was pivotal in identifying the hemoglobin digestion pathway as the initial target of ozonides.[7]

graph TD; subgraph "Multi-Omics Experimental Workflow"; direction TB; A["P. falciparum Culture (Synchronized Trophozoites)"]; B{"Treat with this compound or Vehicle Control"}; C["Harvest Parasites at Multiple Time Points"]; Caption: Multi-omics workflow for pathway deconvolution.

Protocol: Metabolomic and Proteomic Analysis of this compound Treatment

  • Parasite Culture: Synchronize P. falciparum cultures (e.g., 3D7 strain) to the trophozoite stage using standard methods like sorbitol treatment.

  • Drug Treatment: Treat synchronized cultures with a lethal concentration of this compound (e.g., 300 nM) or a vehicle control (e.g., DMSO).[15]

  • Time-Course Sampling: Harvest parasitized red blood cells at various time points post-treatment (e.g., 0, 1, 3, 6 hours).

  • Metabolite/Protein Extraction: Rapidly quench metabolic activity and extract metabolites and proteins using a biphasic solvent system (e.g., chloroform/methanol/water).

  • LC-MS/MS Analysis:

    • Metabolomics/Peptidomics: Analyze the aqueous layer using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to profile polar metabolites and peptides.

    • Proteomics: Digest the protein pellet with trypsin. Analyze the resulting peptides using quantitative proteomics methods like iTRAQ or label-free quantification to determine changes in protein abundance.[16]

  • Data Analysis: Use specialized software to identify and quantify metabolites, peptides, and proteins. Perform statistical analysis to identify significant changes between treated and control samples and map these changes to metabolic and cellular pathways.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that react with the active sites of specific enzyme families to profile their functional state.[17][18] This technique was used in conjunction with the multi-omics study to confirm that hemoglobin-digesting proteases increased in activity following ozonide treatment.[7]

Protocol: Activity-Based Protein Profiling

  • Probe Incubation: Treat intact parasites or parasite lysates with an activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) with or without pre-incubation with the drug of interest (this compound).[17]

  • Lysis and Tagging: Lyse the parasites (if treated intact). Use click chemistry to attach a reporter tag (e.g., biotin) to the probe-labeled enzymes.[19]

  • Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify and quantify the active enzymes.

  • Data Analysis: A decrease in probe labeling in the drug-treated sample compared to the control indicates that the drug directly engages and inhibits the active site of the identified enzyme.

Thermal Proteome Profiling (TPP) for Direct Target Identification

TPP, also known as the Cellular Thermal Shift Assay (CETSA), is a powerful method for identifying direct protein targets of a small molecule in a native cellular environment.[20][21] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature. While not yet reported for this compound, this would be a key experiment to search for specific, high-affinity binding partners.

Protocol: Thermal Proteome Profiling

  • Cell Treatment: Treat intact P. falciparum parasites or parasite lysates with this compound or a vehicle control.[22]

  • Thermal Challenge: Aliquot the samples and heat each aliquot to a different temperature in a precise gradient (e.g., from 37°C to 67°C).[23]

  • Separation of Soluble Fraction: Cool the samples and centrifuge at high speed to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Sample Preparation for MS: Prepare the protein samples for mass spectrometry, typically involving protein digestion and labeling with isobaric tags (e.g., TMT10) for multiplexed quantitative analysis.[20]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by quantitative mass spectrometry.

  • Data Analysis: For each protein, plot the relative amount of soluble protein at each temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding and stabilization of the protein by the drug.[23]

Part 6: Conclusion and Future Directions

The molecular mechanism of this compound is characterized by a cascade of events initiated by heme-mediated activation, leading to the generation of reactive radicals. These radicals cause widespread and indiscriminate alkylation of parasite macromolecules. The primary and most immediate consequence of this activity is the disruption of the hemoglobin digestion pathway, which cripples the parasite's nutrient supply and triggers overwhelming proteostatic stress.

While this multi-targeted mechanism is a hallmark of peroxide antimalarials and a potential safeguard against the rapid development of resistance, the search for more specific, high-affinity targets should continue. Advanced chemoproteomic techniques like Thermal Proteome Profiling and the development of photo-affinity probes for this compound could yet uncover novel interactions that contribute to its potent parasiticidal effects.[24][25] Understanding the full spectrum of these molecular targets will be crucial for optimizing combination therapies, managing resistance, and guiding the development of the next generation of peroxide antimalarials.

References

[4] Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ACS Infectious Diseases. [Link]

[7] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. PLoS Pathogens. [Link]

[17] Activity-based protein profiling of human and plasmodium serine hydrolases and interrogation of potential antimalarial targets. iScience. [Link]

[11] The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

[9] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. PubMed. [Link]

[19] Label‐based chemoproteomic methods for malaria drug target identification. ResearchGate. [Link]

[15] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. PLOS Journals. [Link]

[26] Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ResearchGate. [Link]

[18] The Impact of Activity‐Based Protein Profiling in Malaria Drug Discovery. Semantic Scholar. [Link]

[6] Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. PubMed. [Link]

[8] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. MalariaWorld. [Link]

[3] Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences. [Link]

[12] The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. PubMed. [Link]

[1] Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. PNAS. [Link]

[13] The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. ResearchGate. [Link]

[2] Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases. [Link]

[20] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

[21] Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]

[14] Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology. [Link]

[22] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature. [Link]

[23] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Protocol Exchange. [Link]

[24] The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]

[10] Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife. [Link]

Metabolomic Profiling of the Malaria Box Reveals Antimalarial Target Pathways. PLoS Pathogens. [Link]

[25] Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry. [Link]

[16] Plasmodium falciparum proteome changes in response to doxycycline treatment. Malaria Journal. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Preclinical Pharmacokinetic Profiling of OZ-439 (Artefenomel)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Preclinical Pharmacokinetic Analysis of OZ-439

This compound, also known as artefenomel, is a synthetic trioxolane antimalarial agent that has shown significant promise in preclinical and early clinical development.[1][2] Its mechanism of action is analogous to that of artemisinins, involving the iron-mediated cleavage of its endoperoxide bridge within the malaria parasite, leading to the generation of cytotoxic radical species that alkylate essential parasite proteins.[3][4][5][6] A key differentiator for this compound is its significantly longer plasma half-life compared to traditional artemisinin derivatives, offering the potential for a single-dose cure for malaria.[1][2][7]

Despite its promising efficacy, the clinical advancement of this compound has been impeded by challenges related to its formulation, stemming from its high lipophilicity and low aqueous solubility.[8] This underscores the critical importance of robust preclinical pharmacokinetic (PK) studies. Such studies are essential not only to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound but also to evaluate and optimize formulation strategies that can enhance its bioavailability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical pharmacokinetic studies of this compound in relevant animal models. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and reproducible data.

Selection of Animal Models: Rationale and Considerations

The choice of animal models is a cornerstone of any preclinical study. For pharmacokinetic evaluation of antimalarial drugs, rodents are frequently the initial models of choice due to their well-characterized physiology, ease of handling, and cost-effectiveness.[4][9]

  • Mice (e.g., Swiss Albino, C57BL/6): Mice are widely used for initial efficacy and PK screening of antimalarial compounds, often in conjunction with Plasmodium berghei infection models.[2][10] Their small size allows for rapid screening of multiple compounds and formulations.

  • Rats (e.g., Sprague-Dawley, Wistar): Rats are generally favored for more detailed pharmacokinetic studies due to their larger size, which permits the collection of larger and more frequent blood samples from a single animal, enabling a full PK profile to be determined without the need for composite data from multiple animals.[9] This reduces inter-animal variability and improves the statistical power of the study.

  • Dogs (e.g., Beagle): As a non-rodent species, dogs are often used in later-stage preclinical development to assess pharmacokinetics and toxicology before moving to human trials.[7][11][12] Their physiological similarities to humans in terms of drug metabolism and gastrointestinal tract can provide valuable data for interspecies scaling.

  • Non-Human Primates (NHPs) (e.g., Cynomolgus monkeys): NHPs are the most physiologically relevant models to humans and are typically used in advanced preclinical studies for compounds with a high potential for clinical development.[7]

For the purposes of these protocols, we will focus on the use of rats as the primary model for detailed pharmacokinetic characterization of this compound, given the need for serial blood sampling to accurately define its long half-life.

Formulation Development for a Poorly Soluble Compound

The low aqueous solubility of this compound presents a significant challenge for its oral and intravenous administration in preclinical studies.[6][8] The choice of formulation can dramatically impact the observed pharmacokinetic profile.[13][14][15] Therefore, a well-defined and reproducible formulation is paramount.

Recommended Formulation for Oral Administration

For initial oral PK studies, a suspension formulation is often a practical choice. A common and effective vehicle for poorly soluble compounds is a mixture of polyethylene glycol (PEG) 400, propylene glycol, and water.

Protocol: Preparation of a 10 mg/mL this compound Suspension for Oral Gavage

  • Materials:

    • This compound powder

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Purified water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Glass beaker

    • Graduated cylinders

  • Procedure:

    • Weigh the required amount of this compound powder.

    • In a glass beaker, prepare the vehicle by mixing PEG 400 and propylene glycol in a 60:40 (v/v) ratio.

    • Slowly add the this compound powder to the PEG 400/PG mixture while stirring continuously with a magnetic stir bar.

    • If necessary, use a mortar and pestle to triturate the this compound with a small amount of the vehicle to create a smooth paste before adding it to the bulk vehicle. This helps to break down any aggregates and ensure a fine, uniform suspension.

    • Once the powder is fully dispersed, slowly add purified water to achieve the final desired concentration (e.g., for a final volume of 10 mL, the initial vehicle volume might be 8 mL, with 2 mL of water added at the end).

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any large particles or clumps. The suspension should be milky and uniform.

    • Prepare the suspension fresh on the day of the experiment and keep it stirring until just before administration to prevent settling.

Recommended Formulation for Intravenous Administration

For intravenous (IV) administration, a solution is required.[16] Due to this compound's poor aqueous solubility, a co-solvent system is necessary. A common vehicle for IV administration of lipophilic compounds is a mixture of Solutol HS 15 (or a similar non-ionic solubilizing agent), ethanol, and saline.

Protocol: Preparation of a 1 mg/mL this compound Solution for Intravenous Injection

  • Materials:

    • This compound powder

    • Solutol HS 15 (Kolliphor® HS 15)

    • Ethanol (absolute)

    • 0.9% Saline solution

    • Sterile glass vial

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Weigh the required amount of this compound powder into a sterile glass vial.

    • Add a small volume of ethanol to dissolve the this compound completely. Vortex until a clear solution is obtained.

    • In a separate container, warm the Solutol HS 15 slightly (e.g., in a 37°C water bath) to reduce its viscosity.

    • Add the required volume of the warmed Solutol HS 15 to the this compound/ethanol solution and vortex thoroughly.

    • Slowly add the 0.9% saline solution dropwise while continuously vortexing. It is crucial to add the saline slowly to prevent precipitation of the compound.

    • The final vehicle composition should be carefully optimized, for example, 10% Solutol HS 15, 10% ethanol, and 80% saline.

    • Visually inspect the final solution to ensure it is clear and free of any particulates.

    • Filter the solution through a 0.22 µm sterile filter before administration.

    • Prepare the solution fresh on the day of the experiment.

Experimental Design and Protocol for a Rat Pharmacokinetic Study

This protocol outlines a single-dose pharmacokinetic study of this compound in rats.

Animal Husbandry and Acclimatization
  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male (to avoid potential variability due to the estrous cycle)

  • Weight: 250-300 g

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days before the experiment.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration to minimize variability in gastrointestinal absorption. Water should be provided ad libitum. For IV administration, fasting is not strictly necessary but can be done for consistency.

Dosing and Administration
  • Oral (PO) Administration:

    • Dose: A typical starting dose for a discovery PK study is 10 mg/kg.

    • Administration: Administer the prepared this compound suspension by oral gavage using a suitable gavage needle. The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

  • Intravenous (IV) Administration:

    • Dose: A typical IV dose is 1-2 mg/kg.

    • Administration: Administer the prepared this compound solution via the lateral tail vein. The injection volume should be low (e.g., 1-2 mL/kg) and administered slowly.

Blood Sampling

Given the known long half-life of this compound in humans (25-30 hours), a prolonged sampling schedule is necessary to accurately characterize the terminal elimination phase.[9][17]

Table 1: Recommended Blood Sampling Schedule for this compound in Rats

Route of AdministrationSampling Time Points (post-dose)
Oral (PO) Pre-dose (0 h), 0.5 h, 1 h, 2 h, 4 h, 6 h, 8 h, 12 h, 24 h, 36 h, 48 h, 72 h
Intravenous (IV) Pre-dose (0 h), 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h, 48 h, 72 h

Protocol: Blood Collection from Rats

  • Method: Retro-orbital sinus or saphenous vein sampling are suitable for collecting serial blood samples.[1][18][19] Tail vein sampling is also an option, particularly with the use of microsampling techniques.[20] For this protocol, we will describe retro-orbital sampling.

  • Anesthesia: Light anesthesia with isoflurane is recommended to minimize stress and pain to the animal during the procedure.

  • Procedure:

    • Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.

    • Position the animal and gently retract the eyelid to expose the retro-orbital sinus.

    • Carefully insert a sterile glass capillary tube into the medial canthus of the eye and gently rotate it to puncture the sinus.

    • Blood will flow into the capillary tube. Collect the required volume (approximately 100-150 µL) into a pre-labeled microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA).

    • Withdraw the capillary tube and apply gentle pressure with a sterile gauze pad to the site to ensure hemostasis.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Sample Processing:

    • Immediately after collection, gently invert the microcentrifuge tube several times to mix the blood with the anticoagulant.

    • Place the tubes on ice.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the plasma supernatant and transfer it to a new, pre-labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until bioanalysis.

Diagram 1: Experimental Workflow for a Rat Pharmacokinetic Study of this compound

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase acclimatization Animal Acclimatization (≥ 7 days) fasting Overnight Fasting (for PO) acclimatization->fasting dosing This compound Administration (PO or IV) fasting->dosing sampling Serial Blood Sampling (as per schedule) dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Interpretation and Reporting pk_analysis->reporting

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Bioanalytical Method: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices due to its high sensitivity, selectivity, and speed.[18] The bioanalytical method must be rigorously validated to ensure the reliability of the pharmacokinetic data.[8][21][22]

Sample Preparation

A simple protein precipitation method is typically sufficient for extracting this compound from plasma.

Protocol: Plasma Protein Precipitation

  • Materials:

    • Rat plasma samples (thawed on ice)

    • Acetonitrile containing an appropriate internal standard (IS)

    • Vortex mixer

    • Centrifuge capable of reaching >10,000 x g

    • 96-well plate or autosampler vials

  • Procedure:

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA.[8][23] The key validation parameters and their typical acceptance criteria are summarized below.

Table 2: Key Parameters for Bioanalytical Method Validation (LC-MS/MS)

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different batches of blank matrix.
Calibration Curve A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at the LLOQ).
Accuracy & Precision At least three QC levels (low, mid, high). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at the LLOQ). Intra- and inter-day accuracy (% bias) within ±15% (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio ≥ 5.
Matrix Effect Assessed at low and high QC concentrations in at least six different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible at low, mid, and high QC concentrations.
Stability Analyte stability established under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C. Analyte concentration should be within ±15% of the nominal concentration.

Pharmacokinetic Data Analysis

Once the plasma concentrations of this compound have been determined at each time point, the data can be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal elimination half-life
CL Total body clearance (for IV data)
Vd Volume of distribution (for IV data)
F% Absolute oral bioavailability (requires both PO and IV data)

Diagram 2: Logical Flow from Experimental Data to Pharmacokinetic Parameters

G cluster_data Data Acquisition cluster_analysis Data Analysis cluster_params Calculated Parameters plasma_conc Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) plasma_conc->nca cmax_tmax Cmax, Tmax nca->cmax_tmax auc AUC(0-t), AUC(0-inf) nca->auc t_half t1/2 nca->t_half cl_vd CL, Vd (IV only) nca->cl_vd f_percent F% (PO & IV) nca->f_percent

Caption: Derivation of PK parameters from concentration-time data.

Conclusion and Interpretation

The protocols outlined in these application notes provide a robust framework for the preclinical pharmacokinetic evaluation of this compound. By carefully selecting the animal model, developing an appropriate formulation, and adhering to a rigorous experimental and bioanalytical protocol, researchers can generate high-quality data. This data is crucial for understanding the ADME properties of this compound, guiding the selection of optimal formulations to overcome its solubility challenges, and ultimately, informing the design of future clinical studies. A thorough understanding of the pharmacokinetics of this compound is a critical step in realizing its potential as a single-dose curative antimalarial therapy.

References

  • Antimalarial Activity of Artefenomel Against Asexual Parasites and Transmissible Gametocytes During Experimental Blood-Stage Plasmodium vivax Infection. The Journal of Infectious Diseases. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Model system to define pharmacokinetic requirements for antimalarial drug efficacy. Antimicrobial Agents and Chemotherapy. [Link]

  • The assessment of antimalarial drug efficacy in-vivo - PMC. National Center for Biotechnology Information. [Link]

  • preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

  • First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials - PubMed Central. National Center for Biotechnology Information. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ACS Publications. [Link]

  • Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases. [Link]

  • Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences. [Link]

  • Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (arteflene). Xenobiotica. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Preclinical Pharmacodynamic and Pharinacokinetic Studies of Investigational New Drugs. SciSpace. [Link]

  • Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Nature Reviews Drug Discovery. [Link]

  • How can i collect many blood sample from the rat for pharmacokinetic study without killing the rat?? ResearchGate. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. Journal of the American Association for Laboratory Animal Science. [Link]

  • General Principles of Preclinical Study Design. National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. PubMed. [Link]

  • In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]

  • Clinical pharmacology and pharmacokinetics. European Medicines Agency. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Rodent Blood Collection and Sample Preparation Guide. IDEXX BioAnalytics. [Link]

  • In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Pharmacokinetic evaluation of β -caryophyllene alcohol in rats and beagle dogs. ResearchGate. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

Sources

Application Notes and Protocols for Solubility and Stability Testing of Artefenomel (OZ-439)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Physicochemical Landscape of a Promising Antimalarial

Artefenomel (OZ-439) is a synthetic ozonide, a potent class of antimalarial compounds designed to overcome the challenges of artemisinin resistance.[1] Its mechanism of action, like other artemisinin-based therapies, is centered around its endoperoxide bridge. However, the clinical progression of artefenomel has been hampered by formulation challenges stemming from its high lipophilicity and consequently low aqueous solubility.[1][2] A thorough understanding and meticulous quantification of its solubility and stability are therefore paramount for the successful development of a viable drug product.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately characterize the solubility and stability of artefenomel. The protocols herein are grounded in international regulatory guidelines and best practices, ensuring the generation of robust and reliable data crucial for formulation development, analytical method validation, and regulatory submissions.

Part 1: Solubility Characterization of Artefenomel (this compound)

The low aqueous solubility of a drug candidate can significantly impact its bioavailability and manufacturability. Therefore, a multi-faceted approach to solubility testing is essential. We will detail protocols for both kinetic and thermodynamic solubility, providing a complete picture of artefenomel's dissolution behavior.

Kinetic Solubility Assessment by Nephelometry

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening. This protocol utilizes laser nephelometry to detect the formation of precipitate as the compound is introduced into an aqueous buffer from a DMSO stock solution.[3][4]

The principle of nephelometry is based on the measurement of light scattered by suspended particles.[3][5] As a compound with low aqueous solubility, like artefenomel, is added to an aqueous buffer, it will precipitate out of solution once its solubility limit is exceeded. The intensity of scattered light is directly proportional to the amount of precipitated material, allowing for a rapid determination of the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM Artefenomel stock in 100% DMSO B Prepare serial dilutions of Artefenomel in DMSO (e.g., 10 mM to 0.01 mM) A->B C Prepare aqueous buffer (e.g., PBS, pH 7.4) D Dispense DMSO dilutions into a 384-well microplate E Add aqueous buffer to each well and mix thoroughly D->E F Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours) E->F G Measure light scattering using a nephelometer H Plot scattered light intensity vs. Artefenomel concentration G->H I Determine the kinetic solubility limit (concentration at which precipitation begins) H->I G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add an excess of solid Artefenomel to vials containing the test solvent B Prepare a range of aqueous buffers (e.g., pH 2, 5, 7.4, 9) A->B C Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) B->C D Separate the undissolved solid (centrifugation or filtration) C->D E Quantify the concentration of dissolved Artefenomel in the supernatant (e.g., by HPLC-UV/MS) D->E F Determine the thermodynamic solubility E->F

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

  • Preparation:

    • Add an excess amount of solid artefenomel to several vials containing a precise volume of the desired solvent (e.g., various aqueous buffers of different pH values to assess pH-dependent solubility).

    • Ensure that there is a visible amount of undissolved solid in each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). [2]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and separate the undissolved solid by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Quantify the concentration of dissolved artefenomel in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector. Given that artefenomel may lack a strong UV chromophore, detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are recommended. [6][7]

  • Data Analysis:

    • The measured concentration represents the thermodynamic solubility of artefenomel in the tested solvent at the specified temperature.

Parameter Kinetic Solubility Thermodynamic Solubility
Principle Measures the concentration at which a compound precipitates from a supersaturated solution.Measures the concentration of a compound in a saturated solution at equilibrium.
Method Nephelometry, TurbidimetryShake-Flask, Potentiometry
Time Scale Rapid (minutes to hours)Slow (24-72 hours)
Throughput HighLow
Relevance Early drug discovery, HTSFormulation development, lead optimization

Part 2: Stability Assessment of Artefenomel (this compound)

Stability testing is a critical component of drug development, providing essential information about the intrinsic stability of the drug substance and its susceptibility to degradation under various environmental conditions. This section outlines protocols for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways. [8]These studies are a regulatory requirement and are crucial for developing and validating a stability-indicating analytical method. [8][9]

By subjecting artefenomel to stress conditions more severe than accelerated stability testing, we can generate its likely degradation products. [8]The peroxide bond in the trioxolane ring of artefenomel is a known liability and a likely site of degradation. [10]Understanding its degradation under various stress conditions is key to developing a stable formulation. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API). [11]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of Artefenomel in appropriate solvents B Acid Hydrolysis (e.g., 0.1 N HCl, elevated temperature) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, elevated temperature) A->C D Oxidation (e.g., 3% H2O2, room temperature) A->D E Thermal Degradation (e.g., solid state at 60°C) A->E F Photostability (ICH Q1B guidelines) A->F G Analyze stressed samples using a stability-indicating HPLC method B->G C->G D->G E->G F->G H Identify and characterize degradation products (e.g., by LC-MS) G->H I Establish degradation pathways H->I

Caption: Workflow for forced degradation studies of Artefenomel.

  • Preparation of Samples:

    • Prepare solutions of artefenomel at a known concentration (e.g., 1 mg/mL) in suitable solvents for each stress condition. [8]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the artefenomel solution with an acid (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the artefenomel solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidation: Treat the artefenomel solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose solid artefenomel to dry heat (e.g., 60°C) in a stability chamber.

    • Photostability: Expose solid and solution samples of artefenomel to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

  • Data Interpretation:

    • Assess the percentage of degradation of artefenomel under each condition.

    • Identify and quantify the major degradation products.

    • Utilize techniques like LC-MS to elucidate the structures of the degradation products and propose degradation pathways.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and impurities. [12]

The development of a robust stability-indicating HPLC method is a prerequisite for meaningful stability studies. The method must be able to resolve the parent drug peak from all potential degradation product peaks. Given the peroxide nature of artefenomel, specialized detection methods may be necessary.

  • Column Chemistry: A reversed-phase C18 or C8 column is a common starting point for small molecules like artefenomel.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent drug and its degradation products.

  • Detection: As previously mentioned, due to the potential lack of a strong UV chromophore, alternative detectors should be considered.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that are not dependent on the chromophoric properties of the analyte. [7] * Mass Spectrometry (MS): Provides high sensitivity and selectivity and can aid in the identification of unknown degradation products.

    • Electrochemical Detection: Can be highly sensitive for compounds that can be oxidized or reduced, which may be applicable to the peroxide bond in artefenomel. [13]* Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. [14][15]

      Stress Condition Typical Reagents and Conditions Potential Degradation Pathway for Artefenomel
      Acid Hydrolysis 0.1 N - 1 N HCl, heat (40-80°C) Cleavage of the trioxolane ring
      Base Hydrolysis 0.1 N - 1 N NaOH, heat (40-80°C) Cleavage of the trioxolane ring, potential hydrolysis of other functional groups
      Oxidation 3-30% H₂O₂, room temperature Further oxidation of the molecule, potential side-chain modifications
      Thermal Dry heat (e.g., 60-80°C) Decomposition of the endoperoxide bridge

      | Photochemical | Exposure to light (ICH Q1B) | Photolytic cleavage of bonds, free radical degradation |

Conclusion: A Foundation for Rational Drug Development

The protocols detailed in these application notes provide a robust framework for the comprehensive solubility and stability characterization of artefenomel (this compound). By systematically evaluating these critical physicochemical properties, researchers can gain invaluable insights to guide formulation strategies, ensure analytical method robustness, and ultimately, facilitate the development of a safe, effective, and stable antimalarial therapy. The generation of high-quality, reliable data is the bedrock of successful drug development, and the methodologies presented here are designed to achieve that standard.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Therapeutic Goods Administration. (2023). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • World Health Organization. (2018). Annex 10, Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • World Health Organization. (2015). 1-6 Specifications. [Link]

  • U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases, 16(1), 61-69. [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • BMG LABTECH. (2004). Kinetic solubility automated screen. [Link]

  • Creek, D. J., et al. (2018). Parasite-Mediated Degradation of Synthetic Ozonide Antimalarials Impacts In Vitro Antimalarial Activity. Antimicrobial agents and chemotherapy, 62(5), e02021-17. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10), 554-565. [Link]

  • European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link]

  • Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Activity and degradation profiles of OZ277 and OZ439 in the presence or.... [Link]

  • JRC Publications Repository. (2016). Solubility Determination of Chemicals by Nephelometry. [Link]

  • Antonova-Koch, Y., et al. (2023). Artefenomel Regioisomer RLA-3107 Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials. ACS Medicinal Chemistry Letters, 14(5), 627-634. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • European Medicines Agency. (2003). Committee for Proprietary Medicinal Products (CPMP) Guideline on Stability Testing. [Link]

  • ResearchGate. (2021). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences, 108(11), 4400-4405. [Link]

  • protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Drug Discovery & Development. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Kim, J., et al. (2022). High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods. Food science and technology international, 28(6), 528-535. [Link]

  • ResearchGate. (2014). A rapid stability-indicating, fused-core HPLC method for simultaneous determination of ??-artemether and lumefantrine in anti-malarial fixed dose combination products. [Link]

  • DergiPark. (2018). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. [Link]

  • Antec Scientific. Hydrogen Peroxide. [Link]

  • Regulations.gov. (2014). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • ResearchGate. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • ACS Infectious Diseases. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ARTEMETHER AND LUMEFANTRINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Pharmaceutical Sciences. (2023). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Google Patents. (2020). CN111189953A - Method for determining content of organic peroxide.
  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]

  • ACS Publications. (2010). Simultaneous HPLC Determination of Peroxyacetic Acid and Hydrogen Peroxide. [Link]

  • University of Nevada, Las Vegas. (1990). A high-performance liquid chromatography system with Fenton's reagent for detection of gas-phase hydrogen peroxide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of OZ-439 (Artefenomel)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for OZ-439 (artefenomel). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this potent antimalarial compound. This compound represents a significant advancement in malaria therapy, but its high lipophilicity and consequently poor aqueous solubility present considerable challenges in experimental and preclinical settings.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively. We will explore the physicochemical basis of this compound's solubility issues and provide a series of practical, step-by-step solutions for both in vitro and in vivo applications.

Part 1: Understanding the Core Challenge

This compound is a synthetic trioxolane, a class of compounds known for their antimalarial activity.[3][4] Its molecular structure, which includes a hydrophobic adamantyl group, is key to its mechanism of action but also the primary reason for its formulation difficulties.[5] Clinical development of artefenomel was even halted due to these formulation challenges stemming from its lipophilicity and low aqueous solubility.[1][2]

Understanding the physicochemical properties of this compound is the first step in designing an effective solubilization strategy.

Table 1: Key Physicochemical Properties of this compound (Artefenomel)

PropertyValueImplication for Solubility
Molecular Formula C₂₈H₃₉NO₅Large, complex structure contributes to poor aqueous interaction.
Molecular Weight 469.6 g/mol High molecular weight can negatively impact solubility.
LogD (pH 7.4) 5.81Extremely high value indicates strong preference for lipid vs. aqueous environments (lipophilicity).[6]
Aqueous Solubility (PBS, pH 7.4) <2.5 µM (reported as low as 0.181 µM)Classified as practically insoluble in aqueous buffers.[1][6]
Chemical Class Ozonide / Synthetic TrioxolaneThe endoperoxide bridge is crucial for activity but the overall structure is non-polar.[3][7]

The very high LogD value is the most critical parameter. It quantifies the compound's hydrophobicity and explains why it readily partitions out of aqueous solutions and into any available lipid phase, or simply precipitates. Therefore, naive attempts to dissolve this compound directly in aqueous buffers like PBS or cell culture media will invariably fail.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to directly address the common issues encountered when working with this compound.

Q1: I just received my vial of this compound. What is the best way to prepare a stable, high-concentration stock solution?

Answer: Never attempt to dissolve this compound directly in an aqueous buffer. You must start with a 100% organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating initial stock solutions.[7] It is a powerful, water-miscible aprotic solvent capable of dissolving this compound to concentrations of 10 mM or higher.[7]

  • Causality: DMSO's polarity and hydrogen bond accepting capability allow it to effectively solvate the large, lipophilic this compound molecule, preventing the self-association and precipitation that occurs in water.

  • Protocol: See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.

  • Self-Validation: After preparation, a correctly made stock solution should be a clear, particulate-free liquid. For critical applications, confirm the concentration via HPLC-UV analysis against a standard curve. Store stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My this compound precipitates when I add it to my aqueous assay buffer (e.g., cell culture media, PBS). What's happening and how do I fix it?

Answer: This is the most common problem and is caused by the drug "crashing out" of solution when the percentage of organic solvent is diluted below a critical threshold. The aqueous environment cannot maintain the solubilization of such a hydrophobic compound.

  • Immediate Troubleshooting:

    • Reduce Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.

    • Increase Final Solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that is tolerated by your experimental system (e.g., cells, enzymes). For most cell-based assays, this is typically 0.1% to 0.5% v/v. Do not exceed this limit to avoid solvent-induced artifacts or toxicity.[8]

    • Use a Co-Solvent System: If lowering the drug concentration is not an option, you must modify the aqueous buffer itself by creating a "co-solvent" system. This involves adding a water-miscible organic solvent to the final buffer to increase its overall solvating power.[9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]

  • Expert Insight: The key is to add your DMSO stock solution to the assay buffer while vortexing or stirring vigorously. This rapid dispersion helps to momentarily keep the drug in a supersaturated state before it can nucleate and precipitate, allowing it to interact with proteins (like serum albumin in culture media) or other components that can help maintain solubility.

Q3: I need to prepare an oral formulation for a mouse study. A simple DMSO stock is not suitable for in vivo dosing. What are my options?

Answer: For in vivo studies, especially oral dosing, formulation is critical for achieving adequate bioavailability. The formulation must keep the drug solubilized through the gastrointestinal tract. Recent clinical development was halted precisely because of these formulation challenges.[2]

  • Option 1: Co-Solvent/Surfactant Mixtures: This is a common preclinical approach. The goal is to create a vehicle that is both effective and well-tolerated.

    • Example Vehicle: A common vehicle for poorly soluble compounds is a mixture of PEG 400, Solutol HS 15 (or Kolliphor® HS 15), and water. The PEG 400 acts as a co-solvent, while Solutol is a non-ionic solubilizer and surfactant.

    • Causality: The surfactant forms micelles that encapsulate the hydrophobic this compound, effectively creating a micro-environment where it remains soluble upon dilution in the GI fluids.[11]

  • Option 2: Amorphous Solid Dispersions (ASDs): This is a more advanced and highly effective strategy for enhancing oral bioavailability.[12][13]

    • Concept: An ASD is a molecular mix of the drug in its high-energy amorphous state, stabilized within a polymer matrix.[13][14] Amorphous drugs can have significantly higher apparent solubility (5-100 fold) than their crystalline counterparts.[13]

    • Why it Works: The polymer prevents the drug from recrystallizing back to its low-solubility state, both during storage and upon contact with GI fluids.[14] This allows the formulation to generate and maintain a supersaturated concentration of the drug at the site of absorption, driving higher uptake.[12]

    • Application: This technique has been specifically explored for this compound, where stabilizing it in an amorphous form within nanoparticles was shown to improve dissolution kinetics.[15] See Protocol 2 for an introductory workflow.

  • Option 3: Lipid-Based Formulations: Given this compound's high lipophilicity, formulating it in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) is another viable strategy. These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in GI fluids.[8]

Q4: How do I choose the right solubilization strategy for my experiment?

Answer: The choice depends entirely on the experimental context. The decision tree below provides a logical framework for this process.

G start_node What is your experimental system? decision_node decision_node start_node->decision_node protocol_node_invitro protocol_node_invitro decision_node->protocol_node_invitro In Vitro (e.g., cell assay) protocol_node_invivo protocol_node_invivo decision_node->protocol_node_invivo In Vivo (e.g., oral PK) protocol_node protocol_node warning_node warning_node step1_invitro 1. Prepare high-concentration stock in 100% DMSO. protocol_node_invitro->step1_invitro step1_invivo Select advanced formulation strategy protocol_node_invivo->step1_invivo step2_invitro 2. Dilute into final aqueous buffer with vigorous mixing. step1_invitro->step2_invitro decision2_invitro Precipitation? step2_invitro->decision2_invitro success_invitro Proceed with Experiment decision2_invitro->success_invitro No warning_invitro Reduce final [this compound] OR Use co-solvent system in buffer. Check cell tolerance for solvents. decision2_invitro->warning_invitro Yes decision_invivo Formulation Type step1_invivo->decision_invivo asd Amorphous Solid Dispersion (ASD) decision_invivo->asd Highest Bioavailability (Development Focus) cosolvent_surfactant Co-solvent/Surfactant Vehicle decision_invivo->cosolvent_surfactant Preclinical Screening (Simpler Prep) lipid_based Lipid-Based System (e.g., SEDDS) decision_invivo->lipid_based Alternative for Lipophilic Drugs G cluster_0 Preparation cluster_1 Processing cluster_2 Finishing & QC prep1 1. Dissolve Drug & Polymer in Volatile Solvent prep2 2. Create Clear Solution prep1->prep2 proc1 3. Solvent Evaporation (e.g., Rotary Evaporator) prep2->proc1 proc2 4. Form Solid Film/Mass proc1->proc2 fin1 5. Further Drying (Vacuum Oven) proc2->fin1 fin2 6. Mill into Powder fin1->fin2 fin3 7. Characterization (QC) (DSC, XRD) fin2->fin3

Caption: General workflow for lab-scale ASD preparation.

Procedure:

  • Dissolution: Co-dissolve the this compound and the chosen polymer (e.g., at a 1:3 drug-to-polymer ratio by weight) in a suitable volatile organic solvent until a clear solution is formed.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to form a thin film on the flask wall.

  • Drying: The resulting solid mass should be further dried under high vacuum for 24-48 hours to remove any residual solvent.

  • Milling: Scrape the solid ASD from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization (QC): This is a critical self-validation step .

    • Differential Scanning Calorimetry (DSC): The resulting thermogram should show a single glass transition temperature (Tg), confirming a homogeneous amorphous system. The absence of a melting peak for this compound indicates it is not in a crystalline state.

    • Powder X-Ray Diffraction (PXRD): The diffractogram should show a broad "halo" pattern, characteristic of amorphous material, with no sharp Bragg peaks that would indicate crystallinity.

The resulting ASD powder can then be suspended in an appropriate aqueous vehicle for in vivo dosing.

References

  • The Curious Case of the OZ439 Mesylate Salt: An Amphiphilic Antimalarial Drug with Diverse Solution and Solid State Structures. (n.d.). National Institutes of Health.
  • Phyo, A. P., et al. (2015). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases.
  • Ly, K. I., et al. (2023). Artefenomel Regioisomer RLA-3107 Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials. ACS Medicinal Chemistry Letters.
  • Guragain, B., et al. (2021). Seeking an optimal dosing regimen for OZ439/DSM265 combination therapy for treating uncomplicated falciparum malaria. Journal of Antimicrobial Chemotherapy.
  • Kumar, L. A., & Sravani, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Artefenomel (OZ439, CAS Number: 1029939-86-3). (n.d.). Cayman Chemical.
  • Lee, S. K., et al. (2020). Identifying a next-generation antimalarial trioxolane in a landscape of artemisinin partial resistance. Malaria World.
  • Pradines, B., et al. (2018). Encapsulation of OZ439 into Nanoparticles for Supersaturated Drug Release in Oral Malaria Therapy. Molecular Pharmaceutics.
  • Schultheis, M., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
  • Homayun, B., et al. (2022). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI.
  • Ly, K. I., et al. (2023). Artefenomel Regioisomer RLA-3107 Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials. National Institutes of Health.
  • He, Y., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Institutes of Health.
  • Cosolvent. (n.d.). Wikipedia.
  • Zhang, X., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. National Library of Medicine.

Sources

OZ-439 (Artefenomel) Preclinical Safety & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for OZ-439 (Artefenomel). This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical studies involving this novel synthetic ozonide antimalarial. This compound was engineered to offer a simplified, single-dose cure for malaria by improving upon the pharmacokinetic profile of earlier peroxide-based antimalarials.[1] Its mechanism of action is believed to be similar to artemisinins, involving the reductive activation of its peroxide bond by ferrous iron and heme within the parasite, which generates carbon-centered radicals that alkylate essential parasite proteins.[1][2][3]

While this compound has demonstrated a generally favorable safety profile in preclinical and early clinical trials, navigating its potential side effects is crucial for robust and translatable research.[1][4][5] This document provides in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format to help you manage and interpret potential safety findings during your experiments.

Section 1: Frequently Asked Questions (FAQs) on the General Preclinical Safety of this compound

This section addresses common high-level questions regarding the established safety profile of this compound.

Q1: What is the overall preclinical safety profile of this compound?

A1: Exploratory and Good Laboratory Practice (GLP) preclinical safety programs have established that this compound is generally well-tolerated. In rat models, multiple oral doses as high as 300 mg/kg resulted in only minimal and completely reversible adverse effects.[1] Key observations from these studies include:

  • No impact on general condition: No drug-related effects on body weight or urinary parameters were noted.[1]

  • Hematology & Clinical Chemistry: A minimal, reversible increase in white blood cells and a reduction in triglyceride levels were observed at the 300 mg/kg dose.[1]

  • Gastrointestinal: Minimal, reversible gastric irritation was seen on histopathological examination.[1]

  • Genotoxicity: this compound was found to be non-genotoxic.[1]

Despite this strong profile, researchers should remain vigilant for class-specific toxicities and off-target effects, particularly embryotoxicity, which has been noted as a potential drawback.[6]

Q2: How does the mechanism of action of this compound relate to its potential for toxicity?

A2: The therapeutic action of this compound is dependent on the generation of reactive carbon-centered radicals following the cleavage of its peroxide bond by heme.[1][3] This is a highly targeted process within the malaria parasite, which ingests large amounts of hemoglobin. However, this radical-generating mechanism presents a theoretical risk for off-target effects in host cells if the drug is activated non-specifically or if the resulting radicals interact with host macromolecules. The design of this compound aimed to stabilize this peroxide bond to reduce clearance while maintaining the necessary reactivity for parasite killing, a strategy that also helps mitigate widespread, non-specific activation.[1]

Q3: We are planning a long-term study. Are there any concerns regarding CYP450 enzyme induction?

A3: Based on data from first-in-human studies, this compound does not appear to induce Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[7][8][9] Reaction phenotyping indicated that CYP3A4 is the primary enzyme responsible for the metabolism of this compound.[7] This lack of induction is a favorable characteristic, as it reduces the risk of drug-drug interactions when this compound is used in combination therapies. However, it is always prudent to confirm this in your specific experimental system, especially if using a different species or co-administering other compounds.

Section 2: Troubleshooting Guide: Managing Potential Embryotoxicity

One of the significant concerns noted for peroxide-containing antimalarials is the potential for adverse effects during pregnancy.[6] This section provides guidance on how to approach this issue.

Q: We are planning a study in pregnant animal models. What is known about the embryotoxicity of this compound and how should we screen for it?

A: Embryotoxicity is a noted drawback for this compound and related compounds.[6][10] This effect is likely linked to the drug's mechanism of action, where reactive intermediates could potentially harm rapidly dividing embryonic and fetal tissues. Therefore, any preclinical study involving administration to pregnant animals requires a robust monitoring protocol.

Experimental Protocol: Assessment of Embryo-Fetal Development

This protocol provides a framework for a standard embryo-fetal development toxicity study, which is essential for characterizing the risk profile of this compound.

Objective: To evaluate the potential adverse effects of this compound on maternal health and embryo-fetal development following oral administration during the period of organogenesis.

Animal Model: Time-mated female Sprague-Dawley rats or New Zealand White rabbits are standard models.

Methodology:

  • Animal Acclimation & Mating:

    • Acclimate nulliparous female animals for at least 5 days.

    • Establish time-mated pregnancies. Day 0 of gestation is defined as the day sperm is detected (rats) or the day of insemination (rabbits).

  • Dose Group Allocation:

    • Randomly assign pregnant females to a minimum of four groups: Vehicle Control, Low Dose, Mid Dose, and High Dose of this compound.

    • Dose selection should be based on prior dose-range-finding studies to establish a maximum tolerated dose (MTD).

  • Drug Administration:

    • Administer this compound (or vehicle) daily via oral gavage throughout the period of major organogenesis (e.g., gestation days 6-17 for rats).

  • Maternal Monitoring (Daily):

    • Record clinical signs of toxicity (e.g., changes in appearance, behavior).

    • Measure body weight and food consumption.

  • Terminal Procedures (Day before expected parturition, e.g., Gestation Day 20 for rats):

    • Euthanize dams and perform a thorough gross necropsy.

    • Examine the uterus and its contents. Record the number of corpora lutea, implantations, resorptions (early and late), and live/dead fetuses.

  • Fetal Examinations:

    • Weigh each fetus and determine sex.

    • Examine all fetuses for external malformations and variations.

    • Process approximately half of the fetuses from each litter for visceral examination (e.g., using the Staples or Wilson sectioning method).

    • Process the remaining half of the fetuses for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining) to assess for ossification delays and malformations.

Data Analysis: Analyze maternal and fetal endpoints using appropriate statistical methods to compare dose groups to the vehicle control. Key endpoints include maternal body weight gain, litter size, pre- and post-implantation loss, fetal weight, and the incidence of malformations.

Workflow for Embryotoxicity Assessment

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase cluster_post Analysis Phase A Acclimation & Mating of Female Animals B Confirmation of Pregnancy (Gestation Day 0) A->B C Randomize into Groups (Control, Low, Mid, High) B->C D Daily Oral Dosing (Period of Organogenesis) C->D E Daily Maternal Monitoring (Body Weight, Clinical Signs) D->E F Terminal Necropsy (Gestation Day 20) E->F G Examine Uterine Contents (Implants, Resorptions) F->G H Fetal Examinations (External, Visceral, Skeletal) G->H I Statistical Analysis & Reporting H->I

Caption: Workflow for a standard preclinical embryo-fetal development study.

Section 3: Troubleshooting Guide: Monitoring for Cardiotoxicity

While preclinical studies in dogs did not show QTc prolongation with this compound monotherapy, cardiotoxicity is a known risk for structurally related antimalarials and a critical safety checkpoint in drug development.[4][11][12] This is particularly relevant as this compound is often developed for use in combination with partner drugs, some of which may have their own cardiovascular liabilities.[4]

Q: We are co-administering this compound with a partner compound and need to monitor for cardiotoxicity. What is the best practice?

A: When assessing cardiovascular risk, particularly the potential for arrhythmias, monitoring the electrocardiogram (ECG) is the gold standard. Drug-induced prolongation of the QT interval is a key surrogate marker for the risk of Torsade de Pointes (TdP), a life-threatening ventricular arrhythmia.[11] A robust preclinical protocol should include telemetry-based ECG monitoring in a relevant animal model.

Experimental Protocol: Telemetric ECG Monitoring in Rodents

Objective: To continuously monitor cardiovascular parameters (ECG, heart rate, blood pressure) in conscious, freely moving animals following administration of this compound, alone or in combination with a partner drug.

Animal Model: Male and female Beagle dogs are the standard non-rodent model. For rodent studies, Sprague-Dawley rats or guinea pigs (which have a more human-like cardiac ion channel profile) are often used.

Methodology:

  • Surgical Implantation:

    • Surgically implant telemetry transmitters (e.g., from DSI/Ponemah) under anesthesia. The device body is typically placed in the abdominal cavity, with ECG leads positioned to approximate a Lead II configuration.

    • Allow for a post-surgical recovery period of at least 7-10 days.

  • Baseline Data Collection:

    • Acquire at least 24 hours of baseline telemetry data from each animal prior to dosing to establish a diurnal rhythm and stable baseline values.

  • Dosing and Data Acquisition:

    • Administer the vehicle, this compound, a positive control (e.g., a drug known to prolong QT, like moxifloxacin), and the test combination in a crossover design, with an adequate washout period between doses.

    • Continuously record telemetry data from at least 1 hour pre-dose to 24 hours post-dose.

  • ECG Analysis:

    • Analyze the digital ECG waveforms to measure key intervals (PR, QRS, QT).

    • Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's formula is often inappropriate for rodents; species-specific corrections like Van de Water's or individual animal corrections are preferred). This corrected interval is the QTc.

    • Analyze data in time-matched bins (e.g., 5-minute averages) and compare the change from baseline for each treatment group to the vehicle control group.

Data Presentation: Key Cardiovascular Parameters
ParameterDescriptionPotential Indication of Toxicity
QTc Interval The QT interval corrected for heart rate, representing the duration of ventricular depolarization and repolarization.Prolongation: Increased risk of Torsade de Pointes (TdP).[11]
PR Interval Represents the time from atrial depolarization to the start of ventricular depolarization.Prolongation: May indicate a delay in atrioventricular (AV) conduction.
QRS Duration Represents the duration of ventricular depolarization.Widening: May indicate a delay in intraventricular conduction.
Heart Rate Number of heartbeats per minute.Bradycardia or tachycardia can be direct drug effects or secondary responses.
Blood Pressure Mean arterial pressure.Hypotension or hypertension can indicate direct vascular or cardiac effects.
Mechanism of QT Prolongation

G cluster_membrane Cardiomyocyte Membrane node_channel hERG (IKr) Potassium Channel node_efflux K+ Efflux node_channel->node_efflux node_ion K+ Ion node_ion->node_channel node_repolarization Delayed Ventricular Repolarization node_efflux->node_repolarization Reduction in efflux leads to... node_drug Drug (e.g., Quinoline Antimalarials) node_block Channel Blockade node_drug->node_block node_block->node_channel Inhibition node_qtc QTc Prolongation on ECG node_repolarization->node_qtc

Caption: Simplified pathway of drug-induced QTc prolongation via hERG channel inhibition.

Section 4: Troubleshooting Guide: Investigating Potential Hepatotoxicity

While specific hepatotoxicity signals were not prominent in the initial preclinical reports for this compound, drug-induced liver injury (DILI) is a leading cause of drug attrition and a critical safety aspect to monitor.[1][13] Unexplained elevations in liver enzymes (e.g., ALT, AST) in your studies warrant a systematic investigation.

Q: We've observed elevated liver enzymes in animals treated with this compound. How can we determine if this is a drug-related finding?

A: An initial in vivo finding of elevated liver enzymes (alanine aminotransferase - ALT; aspartate aminotransferase - AST) should be followed by histopathological analysis of the liver to look for evidence of necrosis, steatosis, or other morphological changes. To mechanistically investigate the potential for direct hepatotoxicity, an in vitro approach using primary human hepatocytes is the current gold standard.[14][15]

Experimental Protocol: In Vitro Hepatotoxicity Assessment Using Primary Hepatocytes

Objective: To assess the direct cytotoxic potential of this compound on primary human hepatocytes, providing a human-relevant system to investigate potential DILI.

Model: Cryopreserved or fresh primary human hepatocytes (PHHs). Alternatively, primary hepatocytes from the preclinical species of interest (e.g., rat, dog) can be used for species comparison.

Methodology:

  • Cell Culture:

    • Thaw and plate PHHs on collagen-coated plates (e.g., 96-well plates for high-throughput screening) in appropriate plating medium.

    • Allow cells to form a confluent monolayer (typically 4-6 hours).

    • Change to a serum-free incubation medium prior to dosing.

  • Compound Treatment:

    • Prepare a dilution series of this compound in the incubation medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to be hepatotoxic (e.g., acetaminophen or chlorpromazine).

    • Treat the hepatocyte cultures for a relevant duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment:

    • At the end of the incubation period, assess cell viability. Multiple endpoints should be used to provide a comprehensive picture:

      • Cellular ATP Content: A measure of metabolic activity and viability (e.g., using CellTiter-Glo® assay). A decrease indicates cytotoxicity.

      • LDH Release: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes. An increase in LDH in the culture medium indicates cell death.

      • High-Content Imaging: Use fluorescent dyes to simultaneously measure multiple parameters like nuclear morphology (Hoechst stain for apoptosis), mitochondrial membrane potential (e.g., TMRM), and oxidative stress (e.g., CellROX® Green).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Determine the IC50 (the concentration that causes 50% inhibition of cell viability) from the dose-response curve.

Workflow for In Vitro DILI Assessment

G cluster_setup Assay Setup cluster_treat Treatment cluster_measure Measurement & Analysis A Thaw & Plate Primary Human Hepatocytes B Allow Monolayer Formation on Collagen Plates A->B C Prepare Dose-Response (this compound, Vehicle, Pos. Control) B->C D Incubate Cells with Compounds (24-72h) C->D E Assess Cytotoxicity Endpoints (ATP, LDH, High-Content) D->E F Generate Dose-Response Curves E->F G Calculate IC50 Values F->G H Interpret DILI Potential G->H

Sources

OZ-439 (Artefenomel) Dosage Optimization & Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Therapeutic Index & Troubleshooting Combination Protocols

Executive Summary: The OZ-439 Advantage

This compound (Artefenomel) represents a paradigm shift from traditional artemisinins. Unlike artesunate (


 hour), this compound is a fully synthetic peroxidic ozonide with a prolonged elimination half-life (

hours in humans). This pharmacokinetic stability is the cornerstone of its potential as a single-dose cure .

However, optimizing its dosage requires navigating a complex interplay between exposure duration (AUC) , solubility limits in combination therapies, and embryotoxicity safety margins . This guide addresses these specific technical challenges.

Pharmacokinetic (PK) Optimization & Dosing Strategy

FAQ: Why does standard allometric scaling often fail for this compound?

A: Standard scaling assumes linear clearance. This compound exhibits time-dependent kinetics and solubility-limited absorption at high doses. In preclinical models, simply increasing the milligram/kg dose does not always yield proportional increases in AUC due to saturation of absorption pathways, particularly when formulated in lipid-rich vehicles (e.g., milk) required for bioavailability.

Protocol: Determining Optimal Exposure (AUC) vs. Toxicity

Objective: Establish a dosing regimen that maintains concentrations above the Minimum Parasiticidal Concentration (MPC) for >48 hours without exceeding the Maximum Tolerated Dose (MTD).

Step-by-Step Workflow:

  • Dose Ranging: Administer single oral doses (e.g., 200, 400, 800, 1200 mg equivalent) to fasted vs. fed cohorts.

  • Sampling: Collect plasma at

    
     hours. Crucial: this compound has a late terminal phase; early truncation of sampling underestimates 
    
    
    
    .
  • PK Analysis: Calculate

    
     and 
    
    
    
    .
  • Efficacy Correlation: Correlate

    
     with Log10 Parasite Reduction Rate (PRR). Target PRR > 3.5 within 48 hours.
    

Data Table 1: Comparative PK Parameters (Human/Clinical Context)

ParameterArtesunate (AS)This compound (Artefenomel)Implication for Dosing
Half-life (

)
~0.5 – 1.0 hour46 – 62 hoursThis compound supports single-dose regimens; AS requires 3-day courses.

~1.5 hours~4 hoursSlower absorption reduces risk of immediate

-driven neurotoxicity.
Metabolism Rapid hydrolysis to DHAStable ozonide structureLower pill burden; less inter-patient variability.
Safety Margin Narrow (Embryotoxicity)High (>100x vs AS)Safer for potential use in pregnancy (preclinical data).

Troubleshooting Combination Therapies

Critical Issue: Reduced bioavailability when combined with Ferroquine (FQ). Symptom: In co-formulation studies (this compound + FQ), plasma levels of this compound are significantly lower than when this compound is administered alone.

Root Cause Analysis

Research indicates a physicochemical interaction during digestion. This compound relies on lipid digestion (lipolysis) for solubilization. Ferroquine, being a lipophilic weak base, competitively binds to fatty acids and digestion products, precipitating this compound out of solution before absorption can occur.

Visualizing the Interaction (Graphviz)

G cluster_0 Intestinal Lumen (Lipolysis) Lipids Lipid Formulation (e.g., Milk) FFA Free Fatty Acids (Solubilizing Agents) Lipids->FFA Digestion Enzymes Lipase/Co-lipase Enzymes->FFA Precip Amorphous Salt Precipitation FFA->Precip FQ-Fatty Acid Complex OZ This compound (Poorly Soluble) OZ->FFA Solubilization (Required for Absorption) OZ->Precip Co-precipitation FQ Ferroquine (Lipophilic Base) FQ->FFA Competitive Binding Absorption Systemic Circulation Precip->Absorption Reduced Bioavailability

Caption: Mechanism of bioavailability reduction in this compound/Ferroquine combination therapies due to competitive solubilization.[1]

Troubleshooting Guide: Improving Bioavailability
Problem Diagnostic Step Corrective Action
Low Exposure (AUC) Check vehicle composition. Is it lipid-based?Switch to a split-dose regimen or use separate formulations spaced by >2 hours.
High Variability Assess food effect (Fasted vs. Fed).This compound requires a "fed" state (lipid presence) for optimal absorption. Standardize meal fat content.
Crystallization Perform in vitro lipolysis assay.If combining with amines (like FQ), screen for amorphous salt formation.

Safety Profile: Embryotoxicity

The "Artemisinin Fear" Factor

Artemisinins are known potent embryotoxicants in animal models, causing fetal resorption and malformation via depletion of embryonic erythroblasts.[2][3][4]

Technical Insight: this compound Safety Margin

This compound is significantly less embryotoxic.[3][4] Preclinical rat studies demonstrate that the No Observed Adverse Effect Level (NOAEL) for embryotoxicity is roughly 100-fold higher for this compound compared to Artesunate when corrected for exposure (AUC).[4]

Mechanism of Improved Safety:

  • Target Selectivity: this compound has lower reactivity with the specific heme pools required for embryonic erythroblast development compared to Dihydroartemisinin (DHA).

  • Chemical Stability: The steric protection of the peroxide bridge in this compound reduces non-specific radical generation in sensitive embryonic tissues.

Mechanism of Action & Resistance (K13)

Question: Does this compound work against Artemisinin-Resistant (K13 mutant) strains? Answer: Yes. While K13 mutations (e.g., C580Y) delay parasite clearance, the long half-life of this compound ensures that therapeutic concentrations persist long enough to kill the "dormant" or slow-clearing ring stages that survive short-acting artemisinins.

Visualizing the Activation Pathway

MOA cluster_parasite Parasite Food Vacuole Heme Fe(II)-Heme (Hemoglobin digestion product) Activation Reductive Activation (Peroxide Bridge Cleavage) Heme->Activation Trigger OZ_Drug This compound (Synthetic Ozonide) OZ_Drug->Activation Radicals C-centered Free Radicals Activation->Radicals Alkylation Alkylation of Parasite Proteins Radicals->Alkylation Death Parasite Death (Membrane/Protein Damage) Alkylation->Death Resistance K13 Mutation (Delayed Clearance) Resistance->Death Overcome by Long T1/2 of this compound

Caption: Heme-mediated activation of this compound leading to parasite death, overcoming K13 resistance via prolonged exposure.

References

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial.[5][6] The Lancet Infectious Diseases.

  • Clark, R. L., et al. (2017). Improved safety margin for embryotoxicity in rats for the new endoperoxide artefenomel (OZ439) as compared to artesunate.[4] Medicines for Malaria Venture / Reproductive Toxicology.

  • Nguyen, T. H., et al. (2018). Impact of Ferroquine on the Solubilization of Artefenomel (OZ439) during in Vitro Lipolysis in Milk and Implications for Oral Combination Therapy for Malaria.[1] Molecular Pharmaceutics.

  • Moehrle, J. J., et al. (2013). First-in-man safety, pharmacokinetics, and pharmacodynamics of the next-generation ozonide antimalarial drug OZ439. British Journal of Clinical Pharmacology.

  • Robert, A., et al. (2024). Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ACS Infectious Diseases.

Sources

Technical Support Center: Interpreting Unexpected Results in OZ-439 Efficacy Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for OZ-439 (artefenomel) efficacy studies. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results in their experiments. As a synthetic ozonide with a novel pharmacokinetic profile, this compound presents unique opportunities and challenges in antimalarial drug discovery. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and accuracy of your research findings.

Troubleshooting Flowchart: A Guide to Diagnosing Unexpected Efficacy Results

When faced with unexpected data in your this compound efficacy studies, a systematic approach to troubleshooting is crucial. The following flowchart provides a logical workflow to identify potential sources of error and guide your investigation.

A Unexpected Result Observed (e.g., High IC50, Low In Vivo Efficacy) B Review Experimental Design and Execution A->B Start Here C Check Drug Integrity and Concentration B->C Protocol Adherence Confirmed I Implement Corrective Actions and Repeat Experiment B->I Protocol Deviations Identified D Assess Parasite Viability and Health C->D Drug is Stable and at Correct Concentration C->I Drug Degradation or Incorrect Concentration E Investigate Potential for Resistance D->E Parasites are Healthy and Viable D->I Poor Parasite Health or Contamination F Consider Host Factors (In Vivo Studies) E->F No Evidence of Known Resistance Markers H Hypothesize Cause and Design Validation Experiments E->H Potential for Novel Resistance G Consult Literature and Technical Support F->G No Obvious Host-Related Issues F->H Suspected Host-Drug Interaction G->H H->I cluster_parasite Plasmodium falciparum OZ439 This compound (Artefenomel) Heme Heme Iron (Fe2+) (from hemoglobin digestion) OZ439->Heme Activation Activated_OZ439 Activated this compound (Carbon-centered radicals) Heme->Activated_OZ439 Proteins Parasite Proteins Activated_OZ439->Proteins Targets Alkylation Protein Alkylation Proteins->Alkylation Cell_Death Parasite Death Alkylation->Cell_Death

Caption: Simplified mechanism of action of this compound in P. falciparum.

In Vitro Efficacy Testing Workflow

A Prepare Drug Dilutions B Add Parasite Culture to Plate A->B C Incubate for 72 hours B->C D Add SYBR Green I Lysis Buffer C->D E Read Fluorescence D->E F Calculate IC50 E->F

Caption: Standard workflow for an in vitro antimalarial drug assay.

References

  • Vertex AI Search. (n.d.). Population Pharmacokinetics of the Novel Antimalarial OZ439.
  • MedchemExpress.com. (n.d.). Artefenomel (OZ439) | Antimalarial Agent.
  • National Center for Biotechnology Information. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC.
  • PubMed. (2025, January 10). Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity.
  • (Reference 5 was not relevant to the topic and has been omitted).
  • National Center for Biotechnology Information. (2011, February 7). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. PMC.
  • National Center for Biotechnology Information. (2019, December 18). Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay. PMC.
  • National Center for Biotechnology Information. (2025, May 13). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. NIH.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
  • PubMed. (n.d.). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial.
  • MDPI. (n.d.). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives.
  • National Center for Biotechnology Information. (2018, December 27). Drug susceptibility testing methods of antimalarial agents. PMC.
  • National Center for Biotechnology Information. (n.d.). The assessment of antimalarial drug efficacy in-vivo. PMC.
  • (Reference 14 was not relevant to the topic and has been omitted).
  • National Center for Biotechnology Information. (n.d.). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PMC.
  • Oxford Academic. (2016, June 5). Efficacy of OZ439 (artefenomel) against early Plasmodium falciparum blood-stage malaria infection in healthy volunteers. Journal of Antimicrobial Chemotherapy.
  • PNAS. (2011, February 7). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria.
  • Centers for Disease Control and Prevention. (2024, April 24). Malaria Diagnostic Tests.
  • World Health Organization. (n.d.). Tools for monitoring antimalarial drug efficacy.
  • Malaria World. (2024, December 25). Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity.
  • MDPI. (n.d.). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.
  • (Reference 22 was not relevant to the topic and has been omitted).
  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • (Reference 24 was not relevant to the topic and has been omitted).
  • National Center for Biotechnology Information. (n.d.). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PMC.
  • World Health Organization. (n.d.). Rapid Diagnostic Test (RDT).
  • (Reference 27 was not relevant to the topic and has been omitted).
  • ResearchGate. (2025, August 8). In vitro and in vivo models used for antimalarial activity: A brief review.
  • PubMed. (2011, March 15). Synthetic Ozonide Drug Candidate OZ439 Offers New Hope for a Single-Dose Cure of Uncomplicated Malaria.
  • National Center for Biotechnology Information. (n.d.). Responding to the Challenge of Antimalarial Drug Resistance by Routine Monitoring to Update National Malaria Treatment Policies.

Technical Support Center: Refinement of Animal Models for More Accurate OZ-439 Testing

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to the advancement of antimalarial therapies. As we explore the nuances of OZ-439 (artefenomel), a synthetic trioxolane with significant potential, this document will serve as a critical resource for refining animal models to achieve more accurate and translatable preclinical data. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental designs.

Introduction to this compound and the Imperative for Refined Animal Models

This compound, or artefenomel, is a synthetic peroxide antimalarial drug candidate that has shown considerable promise due to its potent, fast-acting efficacy against all asexual erythrocytic stages of Plasmodium falciparum[1]. Its improved pharmacokinetic profile, characterized by a longer half-life compared to traditional artemisinin derivatives, positions it as a potential component of a single-dose cure for uncomplicated malaria[2][3][4]. The mechanism of action, like other artemisinins, is thought to involve the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive radicals that alkylate parasite proteins[5][6].

The translation of promising preclinical data into successful clinical outcomes is a significant hurdle in antimalarial drug development[7]. A primary reason for this translational gap lies in the limitations of traditional animal models, which often do not fully recapitulate the complexity of human malaria infection[7][8]. Therefore, the refinement of these models is not merely an academic exercise but a critical step towards accelerating the development of urgently needed new therapies like this compound[9][10].

This guide will delve into frequently asked questions, provide troubleshooting for common experimental challenges, and offer detailed protocols for establishing and utilizing more predictive animal models for this compound testing.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for initial this compound efficacy testing?

A1: For initial in vivo efficacy screening, the Plasmodium berghei-infected murine model remains a valuable and widely used tool[3][11]. It is cost-effective, readily available, and allows for high-throughput screening of compounds. However, it is crucial to recognize its limitations. P. berghei is a rodent malaria parasite, and its biology and drug sensitivity can differ from P. falciparum, the primary cause of severe malaria in humans[7].

For more advanced preclinical evaluation of this compound, transitioning to a humanized mouse model is highly recommended[8][12][13][14]. These models, which involve engrafting immunodeficient mice with human red blood cells (huRBCs) and/or human hepatocytes, allow for the direct study of P. falciparum infection in vivo[8][12][15]. This provides a more clinically relevant system for assessing drug efficacy and understanding the pharmacokinetics and pharmacodynamics (PK/PD) of this compound[7][16].

Q2: How can I improve the translatability of my pharmacokinetic (PK) data from mouse models to humans?

A2: this compound exhibits a significantly longer half-life in preclinical species and humans compared to other peroxide antimalarials[3][17]. However, direct extrapolation of PK parameters from mice to humans can be misleading due to differences in metabolism and body size. To improve translatability:

  • Allometric Scaling: Utilize allometric scaling principles, which relate physiological parameters across species based on body weight, to provide a more informed initial estimate of human PK parameters.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Develop PBPK models that incorporate species-specific physiological and biochemical data. This approach can provide more accurate predictions of drug distribution and clearance in humans.

  • Humanized Liver Mouse Models: For compounds primarily cleared by hepatic metabolism, consider using mice with humanized livers. These models can offer more predictive insights into human metabolic pathways and clearance rates. It's important to note that while this compound is a substrate for CYP3A4, hepatic clearance is thought to play a relatively minor role in its total clearance[18].

Q3: What are the key considerations for dose selection and administration of this compound in animal models?

A3: Dose selection should be guided by in vitro potency data (IC50 values against relevant Plasmodium strains) and preliminary PK data. Key considerations include:

  • Formulation: this compound is orally active[5][17]. The choice of vehicle for oral administration is critical to ensure consistent absorption. Investigate the use of formulations that enhance bioavailability.

  • Food Effect: Studies in healthy volunteers have shown that food can significantly increase the exposure to this compound[17]. It is essential to standardize the feeding state of the animals (e.g., fasted or fed) during your experiments to minimize variability.

  • Dose-Response Studies: Conduct comprehensive dose-response studies to determine the effective dose range (e.g., ED50 and ED90) in your chosen animal model. This is crucial for understanding the drug's potency in vivo. In P. berghei-infected mice, a single oral dose of 20 mg/kg has been shown to be curative[1].

Q4: How can I accurately assess the in vivo efficacy of this compound?

A4: The primary endpoint for efficacy is typically the reduction in parasitemia.

  • Microscopy: The "gold standard" for quantifying parasitemia is the microscopic examination of Giemsa-stained thin and thick blood smears[19][20]. This method allows for the determination of the percentage of infected red blood cells.

  • Flow Cytometry: For higher throughput and more objective quantification, flow cytometry using fluorescent dyes that stain parasite DNA (e.g., SYBR Green I) can be employed.

  • In Vivo Imaging: The use of transgenic, fluorescently-tagged parasites (e.g., expressing GFP) allows for real-time, non-invasive imaging of parasite burden in living animals[21][22][23]. This can provide valuable spatial and temporal information on drug efficacy, particularly in the liver stages.

Beyond parasitemia, other important efficacy readouts include survival rate, alleviation of clinical symptoms (e.g., anemia, weight loss), and prophylactic activity[24].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in parasite growth between animals Inconsistent inoculum size; variation in mouse strain, age, or sex; underlying health issues in the animals.Standardize the inoculum preparation and injection procedure. Use a consistent source and strain of mice of the same age and sex. Ensure animals are healthy and free of other infections.
Unexpected toxicity or adverse effects at therapeutic doses Off-target effects of the drug; vehicle toxicity; species-specific sensitivity.Conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD). Evaluate the toxicity of the vehicle alone. Consider using a different animal model if species-specific toxicity is suspected.
Poor correlation between in vitro potency and in vivo efficacy Poor oral bioavailability; rapid metabolism or clearance in vivo; drug binding to plasma proteins.Characterize the pharmacokinetic profile of this compound in your animal model. Optimize the drug formulation and administration route. Measure the free (unbound) drug concentration in plasma.
Emergence of drug-resistant parasites during the experiment Sub-optimal dosing leading to incomplete parasite clearance; inherent genetic plasticity of the parasite.Ensure the use of curative doses in efficacy studies. For resistance selection studies, use a carefully controlled, escalating dose regimen. Genotype parasites before and after treatment to identify resistance markers.

Experimental Protocols

Protocol 1: Generation of a Humanized Mouse Model for P. falciparum Infection

This protocol describes the generation of a huRBC-engrafted immunodeficient mouse model, a valuable tool for the in vivo testing of this compound against P. falciparum.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice)

  • Human red blood cells (Type O, leukocyte-depleted)

  • Plasmodium falciparum culture (drug-sensitive and/or resistant strains)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI 1640 medium

Procedure:

  • Engraftment of Human Red Blood Cells:

    • Wash human RBCs three times with sterile PBS.

    • Resuspend the RBCs in PBS to a 50% hematocrit.

    • Inject 0.5 mL of the RBC suspension intravenously into each immunodeficient mouse.

    • Repeat the injection every 3-4 days to maintain a stable level of human RBCs in the circulation.

  • Infection with Plasmodium falciparum :

    • Culture P. falciparum in vitro to the desired parasitemia.

    • Prepare an inoculum of infected RBCs (iRBCs) in complete RPMI 1640 medium.

    • Inject a defined number of iRBCs (e.g., 1 x 107) intravenously into the huRBC-engrafted mice.

  • Monitoring of Parasitemia:

    • Starting 3-4 days post-infection, collect a small volume of blood from the tail vein.

    • Prepare thin and thick blood smears and stain with Giemsa.

    • Determine the percentage of iRBCs by light microscopy.

Protocol 2: In Vivo Efficacy Testing of this compound in a Humanized Mouse Model

Procedure:

  • Group Allocation:

    • Once a stable P. falciparum infection is established (e.g., 1-2% parasitemia), randomly allocate the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a fresh formulation of this compound in a suitable vehicle.

    • Administer the desired dose of this compound to the treatment group via oral gavage.

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Monitor parasitemia daily for at least 7-10 days post-treatment.

    • Record animal weight and observe for any clinical signs of toxicity.

    • At the end of the experiment, euthanize the animals and collect blood for pharmacokinetic analysis and tissues for histopathology if required.

  • Data Analysis:

    • Calculate the parasite reduction ratio (PRR) and parasite clearance time for the treatment group.

    • Compare the survival rates between the treatment and control groups.

    • Correlate the pharmacokinetic parameters of this compound with its pharmacodynamic effects.

Visualizations

Proposed Mechanism of Action of this compound

OZ439_Mechanism cluster_parasite Infected Red Blood Cell OZ439 This compound Heme Fe(II)-Heme OZ439->Heme Activation Radicals Reactive Radicals Heme->Radicals Generation Proteins Parasite Proteins Radicals->Proteins Targeting Alkylation Protein Alkylation Proteins->Alkylation Modification Death Parasite Death Alkylation->Death Induction

Caption: Proposed mechanism of action of this compound within a malaria-infected red blood cell.

Experimental Workflow for this compound Efficacy Testing in Humanized Mice

Efficacy_Workflow Start Start Engraftment Engraft Human RBCs into Immunodeficient Mice Start->Engraftment Infection Infect with P. falciparum Engraftment->Infection Monitoring Monitor Parasitemia Infection->Monitoring Grouping Randomize into Treatment & Control Groups Monitoring->Grouping Treatment Administer this compound (Treatment Group) Grouping->Treatment Vehicle Administer Vehicle (Control Group) Grouping->Vehicle Daily_Monitoring Daily Monitoring of Parasitemia and Health Treatment->Daily_Monitoring Vehicle->Daily_Monitoring Data_Analysis Analyze Data: PRR, Survival, PK/PD Daily_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing the in vivo efficacy of this compound in a humanized mouse model.

References

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases, 16(1), 61-69. [Link]

  • Moehrle, J. J., et al. (2013). First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials. British Journal of Clinical Pharmacology, 75(2), 524-537. [Link]

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences, 108(11), 4400-4405. [Link]

  • This reference was not relevant to the topic.
  • Becerra, M. C., et al. (2021). Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. Molecules, 26(11), 3283. [Link]

  • Medicines for Malaria Venture. (2012). OZ439 clears the first clinical development hurdle. [Link]

  • PAGE Meeting. (n.d.). Population Pharmacokinetics of the Novel Antimalarial OZ439. [Link]

  • Ang, H. L., et al. (2021). Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection. Frontiers in Immunology, 12, 686230. [Link]

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. PNAS, 108(11), 4400-4405. [Link]

  • This reference was not relevant to the topic.
  • Ng, L. T. M., et al. (2020). Current status of experimental models for the study of malaria. Parasites & Vectors, 13(1), 1-15. [Link]

  • McCarthy, J. S., et al. (2016). Linking Murine and Human Plasmodium falciparum Challenge Models in a Translational Path for Antimalarial Drug Development. Antimicrobial Agents and Chemotherapy, 60(6), 3669-3677. [Link]

  • Sturm, A., et al. (2006). Quantitative isolation and in vivo imaging of malaria parasite liver stages. International Journal for Parasitology, 36(12), 1275-1282. [Link]

  • This reference was not relevant to the topic.
  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Models for Compound Screening. Malaria Drug Discovery: Efficacy Models for Compound Screening, 1-10. [Link]

  • Cowell, A. N., et al. (2018). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery, 17(10), 735-756. [Link]

  • Bodager, D., et al. (2018). Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. Frontiers in Immunology, 9, 756. [Link]

  • Kuter, D., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(19), 6649. [Link]

  • This reference was not relevant to the topic.
  • Amino, R., et al. (2007). In vivo imaging of malaria parasites in the murine liver. Nature Protocols, 2(7), 1714-1719. [Link]

  • University of Glasgow. (2023). Using humanised mice to understand Plasmodium falciparum growth and development. [Link]

  • Sack, B. K., et al. (2021). Using Cryopreserved Plasmodium falciparum Sporozoites in a Humanized Mouse Model to Study Early Malaria Infection Processes and Test Prophylactic Treatments. Pathogens, 10(9), 1121. [Link]

  • Jiménez-Díaz, M. B., et al. (2014). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology, 141(1), 93-103. [Link]

  • HORIBA. (n.d.). Malaria Detection and Identification. [Link]

  • McCarthy, J. S., et al. (2016). Linking Murine and Human Plasmodium falciparum Challenge Models in a Translational Path for Antimalarial Drug Development. Antimicrobial Agents and Chemotherapy, 60(6), 3669-3677. [Link]

  • This reference was not relevant to the topic.
  • Jiménez-Díaz, M. B., et al. (2014). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology, 141(1), 93-103. [Link]

  • This reference was not relevant to the topic.
  • This reference was not relevant to the topic.
  • World Health Organization. (n.d.). Microscopy. [Link]

  • The Jackson Laboratory. (n.d.). Complete life cycle of malaria parasite in humanized DRAG mice. [Link]

  • This reference was not relevant to the topic.
  • Amino, R., et al. (2005). In Vivo Imaging of Malaria Parasites--Recent Advances and Future Directions. Current Opinion in Microbiology, 8(4), 407-414. [Link]

Sources

Technical Support Center: Scaling Up OZ-439 (Artefenomel) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Target Audience: Process Chemists, CMC Leads, Drug Development Scientists

Executive Summary

Scaling up the synthesis of OZ-439 (Artefenomel) presents a unique intersection of hazards: handling high-energy ozonolysis reactions, managing the stereoselectivity of spiro-fused rings, and controlling the physicochemical stability of the final mesylate salt. This guide moves beyond standard literature to address the "why" and "how" of failure modes during scale-up, advocating for flow chemistry and precision engineering over traditional batch scaling.

Module 1: Critical Safety & Ozonolysis Management

Q: We are observing temperature spikes (>10°C) during the ozone addition in our 50L batch reactor. How do we mitigate this thermal runaway?

A: Ozonolysis is highly exothermic (~40–50 kcal/mol). In a 50L batch reactor, the surface-area-to-volume ratio is insufficient for rapid heat dissipation.

  • Immediate Action: Stop ozone feed. Ensure your stirring rate is maximized to prevent "hot spots" of localized high ozone concentration.

  • Root Cause: The reaction rate is diffusion-controlled. In batch, you are accumulating unreacted ozone or unstable intermediates (carbonyl oxides) if the mixing is poor.

  • Scale-Up Solution: Transition to Continuous Flow Chemistry . By reacting small volumes in a cooled tube-in-tube or plate reactor, you decouple heat generation from reactor volume.

    • Protocol Adjustment: Use a fluoropolymer flow reactor cooled to -20°C. Introduce ozone gas and the oxime solution in a counter-current or T-mixer setup. This ensures immediate consumption of the hazardous intermediate.

Q: Our safety audit flagged the accumulation of "Criegee Intermediates." How do we monitor and quench these safely?

A: The Griesbaum co-ozonolysis relies on the formation of a carbonyl oxide (Criegee intermediate) from the adamantane oxime, which then undergoes a [3+2] cycloaddition with the ketone.

  • Hazard: If the ketone (4-(4-hydroxyphenyl)cyclohexanone) is not available in the immediate vicinity of the generated carbonyl oxide, the intermediate will dimerize to form explosive 1,2,4,5-tetraoxanes.

  • Control Strategy:

    • Stoichiometry: Ensure the ketone is present in situ with the oxime before ozone introduction. Do not generate the carbonyl oxide in the absence of the dipole acceptor.

    • Quench: Use an acidic quench (e.g., dilute HCl/methanol) immediately after the reactor exit to decompose unreacted peroxides before the mixture warms to room temperature.

Module 2: Reaction Optimization & Impurity Control

Q: We are seeing low yields (<40%) and high levels of tetraoxane impurities. What parameters drive this?

A: This is a classic competition between the desired Cross-Ozonolysis (Path A) and the undesired Homo-Dimerization (Path B).

  • Mechanism Insight:

    • Path A (Desired): Adamantane Carbonyl Oxide + Cyclohexanone

      
       this compound (1,2,4-trioxolane).
      
    • Path B (Undesired): Adamantane Carbonyl Oxide + Adamantane Carbonyl Oxide

      
       Tetraoxane Dimer.
      
  • Troubleshooting:

    • Solvent Polarity: Switch to non-polar solvents like pentane or heptane/EtOAc mixtures. Polar solvents stabilize the zwitterionic carbonyl oxide, extending its lifetime and increasing the chance of dimerization. Non-polar solvents favor the concerted [3+2] cycloaddition.

    • Concentration: High dilution favors the intramolecular or cross-reaction. However, for scale-up, high dilution is costly.

    • The "Lau" Protocol: Use a slight excess of the oxime (1.5 eq) relative to the ketone to drive the ketone to conversion, as the unreacted oxime is easier to remove than the unreacted ketone.

Q: The stereoselectivity of the phenyl ring is inconsistent (cis/trans ratio). How do we lock the cis configuration?

A: this compound requires the cis-isomer (axial peroxide bridge, equatorial phenyl group).

  • Thermodynamic Control: The Griesbaum reaction is generally stereoselective for the thermodynamically more stable isomer where the bulky phenyl group is equatorial.

  • Process Check: Ensure the reaction temperature is strictly controlled (typically 0°C to -10°C). Higher temperatures increase the entropy of the transition state, eroding selectivity.

  • Purification: Avoid chromatography. The cis-isomer crystallizes preferentially as the mesylate salt. See Module 3.

Module 3: Work-up, Isolation & Salt Formation[1]

Q: During salt formation, the this compound mesylate is oiling out or forming a gum. How do we get a filterable solid?

A: Oiling out indicates the presence of impurities or a solvent system where the salt is metastable.

  • Protocol:

    • Dissolve the crude free base in Ethanol/Dichloromethane (9:1) .

    • Add Methanesulfonic acid (1.0 eq) slowly at 0-5°C.

    • Critical Step: Seed the mixture with authentic this compound mesylate crystals once the addition is 10% complete.

    • Slowly add an antisolvent (e.g., MTBE or Heptane ) to drive precipitation.

  • Warning: Do not use water or alcohols with high water content. This compound mesylate can disproportionate in the presence of chloride ions (from saline or stomach acid mimics), but during synthesis, water can induce hydrolysis of the mesylate to the free base if pH isn't controlled.

Q: The final product has high residual heavy metals. Where is this coming from?

A: If you are using a reductive workup (e.g., Zinc/Acetic acid) to quench ozonides, this is the source.

  • Alternative: Use Dimethyl sulfide (DMS) or Triphenylphosphine for the reduction of byproducts, though these have odor/cost issues.

  • Best Practice: In the Griesbaum method, the ozonide is the product, not an intermediate to be reduced. You should only be quenching excess ozone. Use an oxygen purge or a mild reductant like aqueous sodium thiosulfate for the wash, avoiding heavy metals entirely.

Visualizing the Process Logic

Diagram 1: The Griesbaum Co-Ozonolysis Mechanism & Failure Modes

This diagram illustrates the critical bifurcation point between successful drug synthesis and explosive byproduct formation.

GriesbaumMechanism cluster_reaction Critical Selectivity Step Oxime Adamantane Oxime (Start) Criegee Carbonyl Oxide (Reactive Intermediate) Oxime->Criegee + O3 (- O2) Ozone Ozone (O3) Ozone->Criegee OZ439 This compound (Target) 1,2,4-Trioxolane Criegee->OZ439 Path A: + Ketone (Desired [3+2]) Tetraoxane Tetraoxane Dimer (Explosive Impurity) Criegee->Tetraoxane Path B: Dimerization (Low Ketone Conc.) Ketone 4-Phenyl Cyclohexanone Ketone->OZ439

Caption: Path A (Green) is favored by high ketone concentration and non-polar solvents. Path B (Red) dominates in poor mixing conditions.

Diagram 2: Recommended Flow Chemistry Workflow

This workflow decouples the hazardous ozonolysis from the bulk collection, ensuring safety at scale.

FlowProcess FeedA Feed A: Oxime + Ketone in EtOAc/Heptane Reactor Flow Reactor (Cooled -20°C) residence time < 5 min FeedA->Reactor Pump A FeedB Feed B: O3 / O2 Gas FeedB->Reactor MFC Separator Gas-Liquid Separator (Remove excess O2) Reactor->Separator Quench Quench Vessel (Aq. Thiosulfate) Separator->Quench Liquid Stream Scrubber Scrubber Separator->Scrubber Off-gas (O3 destruction) Crystallizer Crystallization (+ MsOH) Quench->Crystallizer

Caption: Continuous processing minimizes the active volume of explosive intermediates, allowing safe scale-up.

Experimental Protocol: Optimized Flow Synthesis of this compound

Objective: Synthesis of this compound free base via Griesbaum co-ozonolysis avoiding thermal runaway.

Reagents:

  • Adamantane-2-one O-methyloxime (1.0 equiv)

  • 4-(4-hydroxyphenyl)cyclohexanone (1.0 equiv)

  • Solvent: Ethyl Acetate / Heptane (1:1 v/v)

  • Ozone generator outputting ~5-8% w/w

    
     in 
    
    
    
    .

Step-by-Step Methodology:

  • Feed Preparation: Dissolve the oxime and cyclohexanone derivative in the solvent mixture. Concentration should be approx. 0.1 M to 0.2 M.

  • System Setup: Use a standard flow reactor (e.g., Vapourtec or similar) with a cooled coil reactor (fluoropolymer, 10-20 mL volume). Set cooling bath to -10°C.

  • Reaction:

    • Pump liquid feed at a rate to achieve a residence time of 2–5 minutes inside the cooled zone.

    • Introduce Ozone gas via a T-mixer. Flow rate must provide 1.1–1.2 equivalents of

      
       relative to the oxime.
      
    • Note: Ensure a back-pressure regulator (BPR) of ~40 psi is installed to increase ozone solubility in the liquid phase.

  • Quench & Workup:

    • Direct the reactor output immediately into a stirred vessel containing aqueous sodium thiosulfate (10% w/v) to destroy excess ozone and peroxides.

    • Separate phases. Wash organic layer with water and brine.

    • Dry over

      
       and concentrate under reduced pressure (keep bath < 40°C).
      
  • Crystallization (Mesylate Salt):

    • Redissolve crude oil in Ethanol.

    • Add Methanesulfonic acid (1.0 eq).

    • Add MTBE dropwise until cloudy. Cool to 4°C overnight. Filter white crystals.

Summary Data: Batch vs. Flow Metrics

MetricBatch Process (50L)Flow Process (Continuous)
Heat Transfer Area/Volume Low (

)
High (

)
Active Peroxide Volume High (Entire Reactor)Low (Only inside coil)
Impurity Profile (Tetraoxane) 5–10%< 2%
Yield 45–55%65–75%
Safety Hazard High (Runaway potential)Low (Inherently safe)

References

  • Discovery of this compound: Charman, S. A., et al. (2011). "Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria." Proceedings of the National Academy of Sciences, 108(11), 4400–4405. Link

  • Flow Synthesis Protocol: Lau, S. H., et al. (2015).[1] "Machines vs Malaria: A Flow-Based Preparation of the Drug Candidate OZ439." Organic Letters, 17(13), 3218–3221.[1] Link

  • Griesbaum Co-ozonolysis Mechanism: Griesbaum, K., et al. (1995).[2][3][4] "Ozonolyses of O-methyloximes in the presence of acid derivatives: A new access to substituted ozonides." Liebigs Annalen, 1995(8), 1571–1574.[2] Link

  • Physicochemical Properties & Salt Forms: Charman, S. A., et al. (2018). "The Curious Case of the OZ439 Mesylate Salt: An Amphiphilic Antimalarial Drug with Diverse Solution and Solid State Structures." Molecular Pharmaceutics, 15(4), 1601–1614. Link[5]

Sources

Validation & Comparative

Technical Guide: Validating OZ-439 (Artefenomel) Efficacy Against K13-Mutant P. falciparum

[1][2]

Executive Summary

The emergence of Artemisinin Partial Resistance (ART-R) in Plasmodium falciparum, driven by Kelch13 (K13) propeller domain mutations, threatens the viability of current Artemisinin Combination Therapies (ACTs). While dihydroartemisinin (DHA) fails to clear dormant ring-stage parasites due to its short half-life (~1–2 h), this compound (Artefenomel) offers a synthetic alternative with a significantly extended half-life (46–62 h).

This guide provides a rigorous framework for validating this compound efficacy. It challenges the "gold standard" Ring-stage Survival Assay (RSA 0-3h) protocol, demonstrating why standard 6-hour pulses yield false negatives for this compound, and introduces the PK-Adjusted RSA as the necessary validation system for synthetic ozonides.

Mechanistic Differentiation: this compound vs. Artemisinins[3]

To validate efficacy, one must first understand the divergence in the mechanism of action (MoA). Both drug classes contain a pharmacophore endoperoxide bridge activated by ferrous heme (Fe2+), but their downstream alkylation targets differ significantly.

  • Artemisinins (DHA): Upon activation, DHA predominantly alkylates the heme molecule itself. This "heme-adduct" formation is efficient but leaves the drug vulnerable to K13-mediated dormancy mechanisms, where parasites reduce hemoglobin uptake (and thus heme availability) to survive the short drug exposure.

  • This compound (Artefenomel): While also activated by heme, this compound forms fewer heme-drug adducts. Instead, it prioritizes the formation of Carbon-centered radicals that alkylate vital parasite proteins . Combined with its resistance to degradation, this allows this compound to maintain lethal pressure even when hemoglobin digestion is downregulated in resistant strains.

Diagram 1: Comparative Mechanism of Activation

Figure 1: Differential alkylation pathways between DHA and this compound. Note the shift from heme-alkylation (DHA) to protein-alkylation (this compound).

MOA_Comparisoncluster_DHAArtemisinin (DHA)cluster_OZThis compound (Artefenomel)HemoglobinHemoglobinDigestionHemeFe2+ Heme(Activator)Hemoglobin->HemeReleaseDHADHA(T1/2: ~1h)Heme->DHAActivatesOZThis compound(T1/2: >46h)Heme->OZActivatesHemeAdductHeme-DrugAdductsDHA->HemeAdductPrimary Sink(Self-limiting)DHA_DeathParasite Death(Short Exposure)HemeAdduct->DHA_DeathProteinAdductCytosolic ProteinAlkylationOZ->ProteinAdductPrimary Target(Lethal)OZ_DeathParasite Death(Sustained Exposure)ProteinAdduct->OZ_DeathK13K13 Mutation(Reduces Heme)K13->HemoglobinInhibits

Comparative Efficacy Data

The following data highlights why direct comparison using only IC50 values is misleading. This compound's superiority lies in its pharmacokinetic (PK) profile, which covers the parasite's "dormancy recovery" window.

FeatureDihydroartemisinin (DHA)This compound (Artefenomel)Clinical Implication
Half-Life (T1/2) 0.8 – 2.0 hours46 – 62 hoursThis compound persists beyond the 6h dormancy window utilized by K13 mutants.
Standard RSA (0-3h) High Survival (>10%) in K13 mutantsModerate Survival (Cross-resistance observed in 6h pulse)Standard RSA mimics DHA PK; it is a "false negative" for this compound efficacy.
PK-Adjusted RSA N/A (Degrades too fast)<1% Survival (at 48h exposure)True measure of efficacy. Long exposure kills K13 mutants.
Target Alkylation Heme > ProteinsProteins > HemeThis compound remains active even when heme production is suppressed.
Key Resistant Strain Cam3.II (R539T), Cam5 (I543T)Susceptible to all except reduced potency in I543T (requires higher AUC).I543T is a critical strain for stress-testing this compound.

Validation Protocols

To validate this compound, you must perform two assays: the Standard RSA (to establish baseline cross-resistance potential) and the PK-Adjusted RSA (to validate clinical efficacy).

Protocol 1: The PK-Adjusted Ring-stage Survival Assay (Gold Standard for Ozonides)

Rationale: The standard RSA uses a 700 nM pulse for 6 hours. This is irrelevant for this compound, which stays in the blood for days. This protocol adjusts exposure time to match the in vivo elimination phase of this compound.[1]

Reagents:

  • Culture: P. falciparum K13 mutants (e.g., Cam3.II R539T) and Wild Type (NF54).

  • Synchronizing Agent: 5% Sorbitol or Heparin.

  • Drug: this compound (dissolved in DMSO).

Workflow:

  • Synchronization: Generate tightly synchronized 0–3 hour post-invasion rings. (Crucial: Older rings/trophozoites are naturally more sensitive, skewing results).

  • Dosing (The Adjustment):

    • Instead of a 6h pulse, prepare two exposure arms based on clinical PK modeling:

    • Arm A (Low/Long): Incubate at 20 ng/mL (~5x IC90) for 48 hours .

    • Arm B (High/Medium): Incubate at 100 ng/mL (~25x IC90) for 20 hours .

  • Washing: After the specific exposure time (20h or 48h), wash pellets 3x with RPMI to remove drug.

  • Outgrowth: Resuspend and culture for a total of 72 hours (from T0).

  • Readout: Assess survival via Flow Cytometry (SYBR Green/MitoTracker) or Microscopy.

Success Criteria:

  • Wild Type survival: < 1%[2]

  • K13 Mutant survival: < 1% (Demonstrates that prolonged exposure overcomes the resistance mechanism).

Protocol 2: Standard RSA (0-3h) for Cross-Resistance Profiling

Rationale: Use this solely to determine if specific mutations (like I543T) confer intrinsic tolerance to the endoperoxide pharmacophore, independent of exposure time.

  • Synchronization: 0–3h rings.

  • Pulse: 700 nM this compound for 6 hours exactly.

  • Wash & Outgrowth: Wash and culture for 66 hours.

  • Analysis: If survival is >1%, the strain exhibits intrinsic tolerance.

    • Note: Cam5 (I543T) often shows survival here. This does not mean the drug fails clinically, but it indicates a higher AUC is required.

Diagram 2: Validation Workflow Logic

Figure 2: Decision tree for selecting the correct assay. The Standard RSA is for phenotype discovery; the PK-Adjusted RSA is for drug validation.

RSA_Workflowcluster_StandardStandard RSA (Phenotyping)cluster_PKPK-Adjusted RSA (Validation)StartStart: K13 Mutant Isolate(0-3h Rings)Step1Pulse: 700nM for 6 HoursStart->Step1Step3Pulse: 20ng/mL for 48 Hours(Simulates Clinical T1/2)Start->Step3Step2Wash & Outgrowth (66h)Step1->Step2Result1Result: Intrinsic Tolerance?(e.g., I543T shows survival)Step2->Result1Result2Result: Clinical Efficacy(Should be <1% Survival)Result1->Result2If tolerant, verifywith prolonged exposureStep4Wash & OutgrowthStep3->Step4Step4->Result2

Expert Insights: Interpreting the Data

The "False Negative" Trap: Researchers often discard compounds that show survival in the Standard RSA. For this compound, this is a mistake. K13 mutations function by inducing a temporary dormancy state during the drug pulse. Because DHA is eliminated in <2 hours, the dormant parasites wake up and replicate. This compound persists. Even if the parasite enters dormancy, it wakes up 12–24 hours later still in the presence of lethal drug concentrations (t1/2 > 46h).

The I543T Exception: Pay close attention to the I543T mutation. Data suggests this mutation confers the highest level of cross-resistance to ozonides. While this compound is effective against the prevalent C580Y and R539T mutations in the PK-adjusted assay, I543T may require the upper limits of safe dosing to achieve total clearance.

Proteasome Synergy: If this compound monotherapy shows borderline efficacy in your specific isolate, consider the proteasome link. Parasites with secondary mutations in the proteasome (beta2 subunit) have been shown to be hypersensitive to this compound. This suggests that combining this compound with proteasome inhibitors could be a viable rescue strategy for multi-drug resistant strains.

References

  • Wittlin, S., et al. (2020). Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay.[3] Malaria Journal.[4] Link

  • Straimer, J., et al. (2017). Plasmodium falciparum K13 Mutations Differentially Impact Ozonide Susceptibility and Parasite Fitness In Vitro. mBio. Link

  • Phyo, A.P., et al. (2016). Efficacy of OZ439 (artefenomel) against early Plasmodium falciparum blood-stage malaria infection in healthy volunteers. Journal of Antimicrobial Chemotherapy. Link

  • Siddiqui, G., et al. (2021). A Proteasome Mutation Sensitizes P. falciparum Cam3.II K13C580Y Parasites to DHA and OZ439. ACS Infectious Diseases. Link

  • Giancarlo, A., et al. (2025). Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. Antioxidants. Link

A Comparative Analysis of Artefenomel (OZ-439) Combination Therapies: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The emergence and spread of drug-resistant Plasmodium falciparum threaten global malaria control and elimination efforts, necessitating the development of novel antimalarial therapies.[1] Artefenomel (formerly OZ-439), a synthetic ozonide, has been a promising candidate due to its rapid parasite killing activity and a significantly longer plasma half-life compared to traditional artemisinin derivatives, offering the potential for a single-dose cure.[2][3][4][5] This guide provides a comparative analysis of key artefenomel combination therapies, synthesizing preclinical and clinical data to inform future research and development.

Artefenomel (this compound): A Profile of a Promising Peroxide

Artefenomel is a synthetic 1,2,4-trioxolane that, like artemisinins, is believed to exert its antimalarial effect through the iron-mediated cleavage of its endoperoxide bridge within the parasite's food vacuole.[6][7] This process generates reactive oxygen species and carbon-centered radicals that damage parasite proteins and other essential biomolecules, leading to rapid parasite death.[8] A key advantage of artefenomel is its improved pharmacokinetic profile, with a terminal half-life of 25-30 hours in healthy volunteers, which is substantially longer than that of artesunate or artemether.[9][10] This extended exposure has been the driving force behind its development as a component of a single-dose curative regimen.

The Rationale for Combination Therapy

The development of antimalarial monotherapies is discouraged due to the high risk of selecting for drug-resistant parasites. Combination therapy is the cornerstone of modern malaria treatment, aiming to:

  • Enhance Efficacy: Combining drugs with different mechanisms of action can produce synergistic or additive effects, leading to more effective parasite clearance.

  • Delay Resistance: The probability of a parasite spontaneously developing resistance to two drugs simultaneously is significantly lower than for a single agent.

  • Broaden Activity: Combining a fast-acting agent like artefenomel to rapidly reduce the parasite burden with a long-acting partner drug to eliminate residual parasites is a proven strategy.[1]

This guide will focus on the two major combination partners that have been clinically evaluated with artefenomel: piperaquine and ferroquine, with additional insights into a novel combination with DSM265.

Comparative Analysis of Artefenomel Combination Therapies

Artefenomel-Piperaquine (PQP)

Piperaquine is a bisquinoline antimalarial with a long elimination half-life, making it an attractive partner for a single-dose regimen. The combination of artefenomel and PQP has undergone extensive clinical investigation.

Clinical Efficacy: A Phase IIb clinical trial evaluated a single dose of 800 mg artefenomel combined with ascending doses of PQP (640 mg, 960 mg, and 1440 mg) in adults and children with uncomplicated P. falciparum malaria across Africa and Asia.[11][12] The primary endpoint was the polymerase chain reaction (PCR)-adjusted adequate clinical and parasitological response at day 28 (ACPR28). The results showed ACPR28 rates of 70.8%, 68.4%, and 78.6% for the three PQP dose groups, respectively, in the per-protocol population.[11] Unfortunately, these efficacy rates did not meet the target of ≥95% for a new antimalarial combination, leading to the discontinuation of this specific combination's development.[6][13]

Pharmacokinetics and Pharmacodynamics: Retrospective analysis suggested that the lower-than-expected efficacy might be attributable to suboptimal drug exposure in the target patient population, which predominantly consisted of young children.[6] Pharmacokinetic differences between healthy adult volunteers and pediatric malaria patients can be significant and likely influenced the outcome.[6]

Safety and Tolerability: The combination was generally well-tolerated.[11] A key safety consideration with piperaquine is its potential to prolong the QTc interval in a concentration-dependent manner.[14] However, studies indicated that a single-dose regimen of artefenomel and PQP was predicted to cause less QTc prolongation compared to the standard 3-day artemisinin-piperaquine combination therapies due to lower peak plasma concentrations of piperaquine.[14]

Artefenomel-Ferroquine (FQ)

Ferroquine is a 4-aminoquinoline derivative that also possesses a long half-life and a novel mechanism of action that may involve disruption of heme detoxification. The artefenomel-ferroquine combination was investigated as a next-generation therapy, potentially effective against artemisinin-resistant strains.[15][16]

Preclinical and Early Clinical Development: The combination of artefenomel and ferroquine was advanced into a Phase IIb program to evaluate its safety and efficacy as a single-dose cure.[15] The rationale for this combination was its potential to be the first of a new generation of non-artemisinin-based antimalarials, addressing the threat of artemisinin resistance.[15][16] The development aimed to create a formulation suitable for children and for once-daily dosing.[16]

Challenges and Current Status: While promising, the development of the artefenomel-ferroquine combination has also faced challenges. Achieving equivalent efficacy and safety in a single dose compared to the current 3-day Artemisinin-based Combination Therapies (ACTs) is a significant hurdle.[16] Further published clinical trial data on the efficacy of this combination is limited.

Artefenomel-DSM265

DSM265 is a novel antimalarial that inhibits the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, a key component of the pyrimidine biosynthesis pathway.[17] This distinct mechanism of action makes it an attractive partner for artefenomel.

Preclinical and Early Clinical Development: The combination of artefenomel and DSM265 has been investigated for its potential as an alternative to failing ACTs.[18] A Phase Ib study in healthy volunteers with induced blood-stage malaria was conducted to characterize the pharmacodynamic interaction between the two drugs.[19]

Modeling and Simulation: A within-host mathematical model was developed to predict the efficacy of this combination.[18] The model, which accounted for the differential killing effects of the drugs on various parasite life cycle stages and their pharmacodynamic interaction, predicted that a combination of 800 mg of artefenomel with 450 mg of DSM265 could achieve a cure rate above 90% at 42 days post-treatment.[18] These findings suggest that the artefenomel-DSM265 combination is a promising candidate that warrants further clinical investigation.[17][18]

Quantitative Data Summary

Combination TherapyPhase of DevelopmentKey Efficacy EndpointReported EfficacyKey Safety/Tolerability Finding
Artefenomel-Piperaquine Phase IIb (Discontinued)PCR-adjusted ACPR at Day 2870.8% - 78.6% (depending on PQP dose)[11]Lower predicted QTc prolongation than 3-day PQP-ACTs[14]
Artefenomel-Ferroquine Phase IIbCure RateData not publicly availableAims for a new generation non-artemisinin based combination[15][16]
Artefenomel-DSM265 Phase Ib / ModelingPredicted Cure Rate at Day 42>90% (800 mg this compound / 450 mg DSM265)[18]Satisfactory safety and tolerability of individual agents[17]

Experimental Protocols

In Vitro Ring-Stage Survival Assay (RSA) for Assessing Activity Against Resistant Strains

The RSA is a crucial in vitro tool to assess the activity of antimalarials against the early ring stages of P. falciparum, particularly artemisinin-resistant strains.

Objective: To determine the susceptibility of artemisinin-resistant P. falciparum isolates to artefenomel.

Methodology:

  • Parasite Culture: Synchronized cultures of P. falciparum (e.g., Cam3.IR539T, a K13 mutant) are grown to the early ring stage (0-3 hours post-invasion).

  • Drug Exposure: The synchronized ring-stage parasites are exposed to a pharmacologically relevant concentration of artefenomel (e.g., 700 nM) for a duration that mimics the in vivo exposure profile (e.g., 6-48 hours).[20][21][22] Dihydroartemisinin (DHA) is used as a comparator.

  • Drug Washout: After the exposure period, the drug is washed out, and the parasites are cultured in drug-free medium for the remainder of the asexual life cycle (approximately 72 hours).

  • Readout: The survival of the parasites is quantified by measuring the growth of the next generation of parasites using methods such as SYBR Green I-based fluorescence assay, microscopy, or flow cytometry.

  • Data Analysis: The percentage of parasite survival is calculated relative to a drug-free control. A low survival rate indicates susceptibility to the drug.

Causality Behind Experimental Choices:

  • Synchronized Cultures: Using tightly synchronized early ring-stage parasites is critical because artemisinin resistance is primarily manifested at this stage.

  • Pharmacologically Relevant Concentrations and Durations: Mimicking the in vivo drug exposure profile in the RSA provides a more clinically relevant assessment of drug efficacy compared to standard IC50 assays.[20][21]

Clinical Trial Protocol for a Phase IIb Efficacy Study (Artefenomel-Partner Drug Combination)

Objective: To evaluate the efficacy, safety, and pharmacokinetics of a single-dose artefenomel combination therapy in patients with uncomplicated P. falciparum malaria.

Methodology:

  • Study Design: A randomized, double-blind, dose-ranging study.

  • Patient Population: Adults and children with confirmed uncomplicated P. falciparum malaria. Age de-escalation cohorts are often used to first establish safety in adults before proceeding to children.[12]

  • Intervention: Patients are randomized to receive a single oral dose of artefenomel in combination with varying doses of the partner drug. A standard-of-care ACT can be used as a comparator arm.

  • Follow-up: Patients are followed for an extended period (e.g., 42-63 days) to monitor for recrudescent infections.[11][12]

  • Primary Endpoint: PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 or Day 42.

  • Secondary Endpoints:

    • Parasite clearance time and parasite reduction ratio.

    • Fever clearance time.

    • Incidence of adverse events and serious adverse events.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of both drugs.

  • Data Analysis: Efficacy is assessed in both the per-protocol and intent-to-treat populations. Pharmacokinetic/pharmacodynamic modeling is used to explore the exposure-response relationship.[11]

Trustworthiness of the Protocol:

  • Randomization and Blinding: Minimizes bias in treatment assignment and assessment of outcomes.

  • PCR Correction: Differentiates between recrudescence (treatment failure) and new infections, providing a more accurate measure of drug efficacy.

  • Extended Follow-up: Essential for long-acting partner drugs to detect late treatment failures.

Visualizations

Proposed Mechanism of Action of Artefenomel

Artefenomel_MoA cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Fe2+) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert crystal) Heme->Hemozoin Detoxification Artefenomel Artefenomel (this compound) Activated_Artefenomel Activated Artefenomel (Free Radicals) Artefenomel->Activated_Artefenomel Activation by Fe2+-Heme Damage Oxidative Damage to Parasite Components Activated_Artefenomel->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action of Artefenomel (this compound) in the parasite food vacuole.

Experimental Workflow for a Phase IIb Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening & Informed Consent Randomization Randomization Screening->Randomization Treatment_A Arm A: Artefenomel + Partner Drug (Dose 1) Randomization->Treatment_A Treatment_B Arm B: Artefenomel + Partner Drug (Dose 2) Randomization->Treatment_B Treatment_C Arm C: Standard ACT Randomization->Treatment_C Follow_up Follow-up (Days 1-42/63) - Clinical Assessment - Parasitology - Safety Labs - PK Sampling Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Endpoint Primary Endpoint Assessment (PCR-corrected ACPR at Day 28/42) Follow_up->Endpoint Data_Analysis Data Analysis (Efficacy, Safety, PK/PD) Endpoint->Data_Analysis

Caption: Generalized workflow for a Phase IIb clinical trial of an Artefenomel combination therapy.

Conclusion and Future Directions

Artefenomel (this compound) remains a valuable antimalarial compound due to its potent, rapid parasiticidal activity and favorable pharmacokinetic profile. While the combination with piperaquine did not meet its primary efficacy endpoint in Phase IIb trials, valuable lessons were learned regarding the importance of appropriate dose selection and the challenges of extrapolating data from healthy volunteers to pediatric patient populations.

The development of artefenomel in combination with other novel agents, such as ferroquine and DSM265, holds continued promise. The distinct mechanism of action of DSM265, in particular, makes this combination an exciting prospect for combating drug-resistant malaria. Further clinical studies, informed by robust preclinical data and pharmacokinetic/pharmacodynamic modeling, are essential to determine the optimal dosing and clinical utility of these next-generation antimalarial therapies. The insights gained from the comprehensive evaluation of artefenomel combinations will undoubtedly contribute to the broader goal of developing a single-dose cure for malaria.

References

  • Medicines for Malaria Venture. (2012, July 11). OZ439 clears the first clinical development hurdle. [Link]

  • Medicines for Malaria Venture. (2018, July 23). Artefenomel/ferroquine. [Link]

  • Moehrle, J. J., et al. (2012). First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials. British Journal of Clinical Pharmacology, 74(4), 689-698. [Link]

  • van der Graaf, F., et al. (2016). Evaluation of the QT effect of a combination of piperaquine and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria. British Journal of Clinical Pharmacology, 82(2), 467-477. [Link]

  • Medicines for Malaria Venture. (2017, July 1). Artefenomel (OZ439) plus ferroquine. [Link]

  • Dong, Y., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences, 108(8), E248-E255. [Link]

  • Gobeau, N., et al. (2021). Seeking an optimal dosing regimen for OZ439/DSM265 combination therapy for treating uncomplicated falciparum malaria. Journal of Antimicrobial Chemotherapy, 76(9), 2377-2385. [Link]

  • McCarthy, J. S., et al. (2017). A randomised, double-blind clinical phase II trial of the efficacy, safety, tolerability and pharmacokinetics of a single dose combination treatment with artefenomel and piperaquine in adults and children with uncomplicated Plasmodium falciparum malaria. Malaria Journal, 16(1), 408. [Link]

  • McCarthy, J. S., et al. (2024). Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood stage Plasmodium falciparum. medRxiv. [Link]

  • ClinicalTrials.gov. (2014). A Phase II Efficacy Study of Artefenomel & Piperaquine in Adults & Children With P. Falciparum Malaria. [Link]

  • ResearchGate. (n.d.). Chemical structures of Cipargamin and Artefenomel (OZ439). [Link]

  • Walz, A., et al. (2020). Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay. Malaria Journal, 19(1), 21. [Link]

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases, 16(1), 61-69. [Link]

  • Walz, A., et al. (2019). Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay. Malaria Journal, 18(1), 403. [Link]

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases, 16(1), 61-69. [Link]

  • ClinicalTrials.gov. (2015). A Phase Ib Induced Malaria Infection Study With the Combination of OZ439 and DSM265. [Link]

  • McCarthy, J. S., et al. (2024). Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood-stage Plasmodium falciparum to predict efficacy in patients with malaria. BMC Medicine, 22(1), 224. [Link]

  • Gobeau, N., et al. (2021). Seeking an optimal dosing regimen for OZ439/DSM265 combination therapy for treating uncomplicated falciparum malaria. Journal of Antimicrobial Chemotherapy, 76(9), 2377-2385. [Link]

  • de Souza, N. B., et al. (2024). Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ACS Infectious Diseases. [Link]

  • Held, J., et al. (2017). In vitro activity of anti-malarial ozonides against an artemisinin-resistant isolate. Malaria Journal, 16(1), 20. [Link]

  • Moehrle, J. J., et al. (2012). First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials. British Journal of Clinical Pharmacology, 74(4), 689-698. [Link]

  • McCarthy, J. S., et al. (2024). Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers wit. BMC Medicine, 22(1), 224. [Link]

  • Renslo, A. R. (2016). Design, Synthesis, and Biological Evaluation of Next-Generational Endoperoxide Antimalarials. eScholarship, University of California. [Link]

Sources

A Comparative Guide to the Safety Profiles of Artefenomel (OZ-439) and Standard Antimalarial Therapies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant malaria parasites necessitate the development of novel antimalarial agents with favorable safety and efficacy profiles. Artefenomel (OZ-439) is a synthetic ozonide that has been developed as a potential single-dose treatment for uncomplicated malaria. This guide provides a detailed comparison of the safety profile of artefenomel with that of standard antimalarial drugs, primarily artemisinin-based combination therapies (ACTs), to inform researchers and drug development professionals.

Introduction to Artefenomel (this compound) and Standard Antimalarials

Artefenomel is a synthetic peroxide antimalarial drug candidate designed to provide a single-dose oral cure for malaria.[1] It has a long elimination half-life, which is a significant advantage over the short-lived artemisinin derivatives used in current ACTs.[1][2] Standard antimalarial therapies, particularly ACTs like artemether-lumefantrine and artesunate-amodiaquine, are the current first-line treatments for uncomplicated Plasmodium falciparum malaria.[3] While highly effective, the need for multi-day dosing regimens can lead to non-compliance, and the emergence of artemisinin resistance is a growing concern.[2][4]

The mechanism of action for artefenomel is believed to be similar to artemisinins, involving the reductive activation by ferrous iron in the parasite's food vacuole, leading to the generation of free radicals that alkylate parasite proteins.[5][6]

Comparative Safety Profiles

This section will compare the known safety data for artefenomel with two widely used ACTs: artemether-lumefantrine and artesunate-amodiaquine.

2.1. Artefenomel (this compound)

Clinical trials have generally shown artefenomel to be safe and well-tolerated.[1][7]

  • Common Adverse Events: In a phase 2a trial, adverse effects were generally mild and reversible.[8] The most frequently reported adverse effect was an asymptomatic increase in plasma creatine phosphokinase (CPK) concentration.[8][9] In a study with healthy volunteers, there were no adverse events considered probably related to artefenomel.[10]

  • Serious Adverse Events: No serious drug-related adverse effects have been reported in key clinical trials.[8][9]

  • Special Populations: Data on the safety of artefenomel in pregnant women and young children is still limited.

2.2. Artemether-Lumefantrine

Artemether-lumefantrine is a widely used ACT. Its safety profile is well-characterized.

  • Common Adverse Events: The most common side effects include headache, dizziness, loss of appetite, weakness, muscle or joint pain, tiredness, and difficulty sleeping.[11][12][13][14] Most of these are mild and tend to resolve without intervention.[13]

  • Serious Adverse Events: A known risk associated with artemether-lumefantrine is its potential to prolong the QT interval, which can lead to serious cardiac arrhythmias.[11][12][13] This is a significant consideration, especially in patients with pre-existing cardiac conditions or those taking other QT-prolonging drugs.[12] Allergic reactions, though rare, can also occur.[11][14]

  • Special Populations: While not extensively studied, it appears to be safe for use in pregnancy.[12] A formulation specifically designed for infants is also available.[12]

2.3. Artesunate-Amodiaquine

Artesunate-amodiaquine is another commonly used ACT.

  • Common Adverse Events: Frequent adverse reactions include loss of appetite, nausea, abdominal pain, sleepiness, trouble sleeping, and cough.[15][16] Many of these symptoms are also common during a malaria attack.[16]

  • Serious Adverse Events: Amodiaquine has been associated with a risk of agranulocytosis and liver toxicity when used for prophylaxis, which is why this combination is contraindicated for that purpose.[16][17] There is also a potential for QT prolongation.[16] Acute extrapyramidal reactions (involuntary movements) have also been reported, even after a single dose.[16][18]

  • Special Populations: The safety of artesunate-amodiaquine in pregnancy is not clear, but it may be used if other options are not available.[15] It is believed to be safe for use during breastfeeding.[15]

Summary of Comparative Safety Data

Adverse Event ProfileArtefenomel (this compound)Artemether-LumefantrineArtesunate-Amodiaquine
Common Adverse Events Asymptomatic increase in plasma CPK, mild and reversible events.[8][9]Headache, dizziness, anorexia, weakness, myalgia, arthralgia, sleep disturbances.[11][12][13][14]Anorexia, nausea, abdominal pain, somnolence, insomnia, cough.[15][16]
Serious Adverse Events No serious drug-related adverse events reported in key trials.[8][9]QT prolongation, potential for cardiac arrhythmias, rare allergic reactions.[11][12][13]Potential for QT prolongation, agranulocytosis and liver toxicity (with prophylactic use), acute extrapyramidal reactions.[16][17][18]
Key Safety Concerns Limited data in special populations.Cardiotoxicity (QT prolongation).[12][13]Hematological toxicity, hepatotoxicity, cardiotoxicity, and neurological (extrapyramidal) reactions.[16][17][18]

Experimental Methodologies for Safety Assessment in Antimalarial Clinical Trials

The safety of antimalarial drugs is rigorously assessed throughout their clinical development. The methodologies employed are crucial for identifying and characterizing potential risks.

4.1. Clinical Trial Design and Monitoring

  • Phase I (First-in-Human) Studies: These are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of a new drug at escalating doses.[19][20] Participants are closely monitored for any adverse events.

  • Phase II and III Studies: These studies are conducted in patients with malaria to evaluate both efficacy and safety in the target population.[8][21] They often include a comparator arm with a standard-of-care antimalarial to allow for direct comparison of safety profiles.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs and SAEs are meticulously recorded, regardless of their perceived relationship to the study drug. The severity and causality of these events are assessed by investigators.

  • Clinical and Laboratory Monitoring: Regular monitoring includes physical examinations, vital signs, and laboratory tests (e.g., hematology, clinical chemistry, and urinalysis) to detect any drug-induced changes. Electrocardiograms (ECGs) are particularly important for drugs with a potential for cardiotoxicity.

4.2. Workflow for Safety Assessment in a Clinical Trial

The following diagram illustrates a typical workflow for safety data collection and analysis in an antimalarial clinical trial.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment & Follow-up cluster_post_treatment Data Analysis & Reporting screening Screening & Enrollment (Inclusion/Exclusion Criteria) baseline Baseline Assessment (Medical History, Physical Exam, Labs, ECG) screening->baseline dosing Drug Administration baseline->dosing monitoring Ongoing Monitoring (AEs, Vital Signs, Labs, ECG) dosing->monitoring end_of_study End of Study Visit monitoring->end_of_study data_collection Data Collection & Management end_of_study->data_collection analysis Statistical Analysis of Safety Data data_collection->analysis reporting Reporting to Regulatory Authorities & Publication analysis->reporting

Caption: Workflow of safety assessment in an antimalarial clinical trial.

Discussion and Future Perspectives

Artefenomel (this compound) has demonstrated a promising safety profile in clinical trials to date, with a notable absence of the serious adverse events associated with some standard antimalarials, such as significant QT prolongation or hematological toxicities.[8][9] The most common finding of asymptomatic CPK elevation requires further investigation but has not been associated with clinical symptoms.

The potential of artefenomel as a single-dose therapy offers a significant advantage in terms of patient compliance, which could have a major impact on treatment effectiveness and the prevention of drug resistance.[1] However, as with any new drug, continued safety surveillance in larger and more diverse patient populations, including pregnant women and children, will be crucial.

In contrast, the safety profiles of established ACTs like artemether-lumefantrine and artesunate-amodiaquine are well-understood, but they carry known risks that require careful patient selection and monitoring.[12][16] The risk of cardiotoxicity with artemether-lumefantrine and the broader range of potential serious adverse events with artesunate-amodiaquine are important considerations in clinical practice.

Future research should focus on long-term safety data for artefenomel and its performance in real-world settings. Head-to-head comparative trials with standard ACTs in various endemic regions will be essential to fully elucidate its comparative safety and efficacy.

References

  • Ainsworth SB (2014). Artesunate/amodiaquine. Wikipedia. [Link]

  • Artemether and Lumefantrine: MedlinePlus Drug Information. (2023, October 15). MedlinePlus. [Link]

  • Artemether/lumefantrine. (n.d.). Wikipedia. [Link]

  • Artemether / Lumefantrine Side Effects: Common, Severe, Long Term. (2025, January 7). Drugs.com. [Link]

  • Artemether Lumefantrine: Side Effects, Uses, Dosage, Interactions, Warnings. (2021, December 16). RxList. [Link]

  • Chinawa, J. M., et al. (n.d.). View of Adverse Drug Event From Artemether/lumefantrine Ingestion: Case Series. Nigerian Journal of Paediatrics. [Link]

  • Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases, 16(1), 61-69. [Link]

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences, 108(11), 4400-4405. [Link]

  • WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2021, October 4). Extranet Systems. [Link]

  • Möhrle, J. J., et al. (2013). First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials. British Journal of Clinical Pharmacology, 75(4), 1035-1045. [Link]

  • ARTESUNATE/AMODIAQUINE = AS/AQ oral. (n.d.). MSF Medical Guidelines. [Link]

  • Artesunate and Amodiaquine Tablets (50 mg / 135 mg). (n.d.). Rwanda FDA. [Link]

  • First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials. (2025, August 7). ResearchGate. [Link]

  • Yilma, D., et al. (2025). Safety and efficacy of single-dose primaquine to interrupt Plasmodium falciparum malaria transmission in children compared with adults: a systematic review and individual patient data meta-analysis. The Lancet Infectious Diseases, 25(9), 965-976. [Link]

  • van der Pluijm, R. W., et al. (2017). Methodology of assessment and reporting of safety in anti-malarial treatment efficacy studies of uncomplicated falciparum malaria in pregnancy: a systematic literature review. Malaria Journal, 16(1), 503. [Link]

  • First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials. (2013, February 7). Medicines for Malaria Venture. [Link]

  • New study confirms malaria drug is safe for children and could reduce disease spread. (2025, April 25). WorldWide Antimalarial Resistance Network. [Link]

  • O'Rourke, D. J., et al. (2020). An open label study of the safety and efficacy of a single dose of weekly chloroquine and azithromycin administered for malaria prophylaxis in healthy adults challenged with 7G8 chloroquine-resistant Plasmodium falciparum in a controlled human malaria infection model. PloS one, 15(5), e0231992. [Link]

  • McCarthy, J. S., et al. (2016). Efficacy of OZ439 (artefenomel) against early Plasmodium falciparum blood-stage malaria infection in healthy volunteers. Journal of Antimicrobial Chemotherapy, 71(10), 2620-2627. [Link]

  • Phyo, A. P., et al. (2025, October 26). (PDF) Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: An open-label phase 2 trial. ResearchGate. [Link]

  • McEwen, J. (2012). Artesunate- and Amodiaquine-Associated Extrapyramidal Reactions. Drug Safety, 35(8), 667-675. [Link]

  • Macintyre, F., et al. (2017). A randomised, double-blind clinical phase II trial of the efficacy, safety, tolerability and pharmacokinetics of a single dose combination treatment with artefenomel and piperaquine in adults and children with uncomplicated Plasmodium falciparum malaria. BMC medicine, 15(1), 1-13. [Link]

  • Single dose treatment of malaria - current status and perspectives. (n.d.). Semantic Scholar. [Link]

  • O'Neill, P. M., et al. (2017). Antimalarial Activity of Artefenomel Against Asexual Parasites and Transmissible Gametocytes During Experimental Blood-Stage Plasmodium vivax Infection. The Journal of Infectious Diseases, 215(7), 1133-1141. [Link]

  • Collecting safety data in antimalarial drug trials. (n.d.). MESA. [Link]

  • Held, J., et al. (2019). Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay. Malaria journal, 18(1), 1-8. [Link]

  • Malaria Clinical Trials Toolkit. (n.d.). Infectious Diseases Data Observatory. [Link]

  • Clinical Trial Design Considerations for Malaria Drug Development. (2016, July 27). FDA. [Link]

  • Saralamba, S., et al. (2021). Seeking an optimal dosing regimen for OZ439/DSM265 combination therapy for treating uncomplicated falciparum malaria. Journal of Antimicrobial Chemotherapy, 76(6), 1595-1605. [Link]

  • Methods and techniques for clinical trials on antimalarial drug efficacy: Genotyping to identify parasite populations. (2007, May 24). World Health Organization (WHO). [Link]

  • Grema, T. A., et al. (2025). Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ACS infectious diseases, 11(1), 221-229. [Link]

  • Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay. (2020, January 18). Medicines for Malaria Venture. [Link]

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences, 108(11), 4400-4405. [Link]

  • Clulow, A. J., et al. (2019). Impact of Ferroquine on the Solubilization of Artefenomel (OZ439) during in Vitro Lipolysis in Milk and Implications for Oral Combination Therapy for Malaria. Molecular pharmaceutics, 16(4), 1481-1492. [Link]

  • Clulow, A. J., et al. (2019). Impact of Ferroquine on the Solubilization of Artefenomel (OZ439) during in Vitro Lipolysis in Milk and Implications for Oral Combination Therapy for Malaria. Molecular pharmaceutics, 16(4), 1481-1492. [Link]

  • Ndeffo-Mbah, M. L., et al. (2013). Comparing the Impact of Artemisinin-Based Combination Therapies on Malaria Transmission in Sub-Saharan Africa. The American journal of tropical medicine and hygiene, 88(5), 839-847. [Link]

Sources

Safety Operating Guide

OZ-439 (Artefenomel) Proper Disposal Procedures: A Technical Guide

[1]

Part 1: Executive Safety Assessment

Do not treat OZ-439 as standard organic waste. [1]

This compound (Artefenomel) is a synthetic 1,2,4-trioxolane .[1][2] While structurally designed for greater biostability than first-generation ozonides, it retains an endoperoxide bridge essential for its antimalarial mechanism (alkylation of heme proteins via Fenton-type chemistry).

From a disposal standpoint, this pharmacophore presents a latent reactivity hazard . In the presence of ferrous ions (Fe²⁺), heat, or strong acids, the trioxolane ring can undergo rapid, exothermic cleavage. This guide prioritizes the neutralization of this peroxide functionality to prevent unexpected thermal events in waste consolidation drums.

Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
Chemical Class Synthetic Ozonide (1,2,4-trioxolane)Potential oxidizer; susceptible to homolytic cleavage.[1]
Storage Temp -20°C to -80°CThermal degradation risk at elevated ambient temperatures.[1]
Solubility DMSO, EthanolLipophilic; requires organic solvent waste streams.[1]
Reactivity High affinity for Fe(II)CRITICAL: Do not mix with metal sharps or rust.[1]

Part 2: Disposal Decision Matrix

The following logic flow dictates the correct disposal stream based on the physical state and concentration of the material.

OZ439_Disposal_MatrixStartWaste Material ContainingThis compound (Artefenomel)State_CheckPhysical State?Start->State_CheckSolidSolid / Powder(Pure API or Formulation)State_Check->SolidSolidLiquidLiquid Solution(Dissolved in DMSO/Solvent)State_Check->LiquidLiquidSegregateSegregate asHigh-Hazard OrganicSolid->SegregateConc_CheckConcentration > 10mM?Liquid->Conc_CheckHigh_ConcHigh Concentration(Stock Solution)Conc_Check->High_ConcYesLow_ConcTrace / Wash Buffer(< 10mM)Conc_Check->Low_ConcNoQuenchChemical Deactivation(Reductive Quenching)High_Conc->QuenchSolvent_StreamHalogenated/Non-HalogenatedSolvent WasteLow_Conc->Solvent_StreamIncinerateHigh-Temp Incineration(Do NOT Autoclave)Segregate->IncinerateQuench->Solvent_StreamSolvent_Stream->Incinerate

Figure 1: Decision matrix for segregating this compound waste streams.[1] Note the mandatory quenching step for high-concentration liquids to prevent peroxide accumulation.[1]

Part 3: Detailed Operational Protocols

Protocol A: Solid Waste (Pure API or Expired Powder)

Scope: Disposal of pure this compound substance or lyophilized cakes.

  • Primary Containment: Transfer solid material into a high-density polyethylene (HDPE) wide-mouth jar. Do not use metal containers (risk of catalytic degradation).

  • Labeling: Label clearly as "Solid Organic Waste – Synthetic Peroxide Hazard."

  • Segregation: Do not consolidate this jar with general trash or biohazard bags destined for autoclaving. Autoclaving ozonides is dangerous due to the combination of heat and pressure potentially triggering rapid decomposition.

  • Final Disposal: Material must be sent for High-Temperature Incineration via a licensed hazardous waste vendor.

Protocol B: Chemical Deactivation (The "Self-Validating" System)

Scope: High-concentration stock solutions (e.g., >10mM in DMSO) or large liquid volumes. Mechanism: Reductive cleavage of the 1,2,4-trioxolane bridge using Ferrous Sulfate (FeSO₄), mimicking the drug's biological activation mechanism to render it inert before disposal.

Reagents:

  • Ferrous Sulfate Heptahydrate (

    
    )
    
  • Acidified Methanol (1% Acetic Acid in Methanol)

Step-by-Step Procedure:

  • Preparation: Dissolve excess

    
     in the acidified methanol solution (approx. 10 molar equivalents relative to the estimated this compound).
    
  • Reaction: Slowly add the this compound waste solution to the ferrous sulfate mixture while stirring.

  • Observation (Validation): The reaction is exothermic. A slight temperature rise confirms the cleavage of the peroxide bridge.

  • Completion: Allow to stir for 30 minutes. The solution will likely darken (oxidation of iron).

  • Disposal: The resulting mixture is now a standard organic solvent waste (containing iron salts) and can be consolidated into the main "Non-Halogenated Organic Waste" carboy.

Protocol C: Spill Response Workflow

In the event of a powder spill or stock solution breakage, immediate containment is required to prevent aerosolization of the bioactive compound.

Spill_ResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves (Double),N95/P100 Mask, GogglesSpill->PPEContainContainment:Cover with Vermiculiteor SandPPE->ContainNo_WaterCRITICAL:Do NOT use water initially(Hydrophobic spread)Contain->No_WaterCleanSolvent Wipe:Use Ethanol-dampenedpadsNo_Water->CleanBagDouble Bag:Seal in HazMat bagsClean->Bag

Figure 2: Emergency response workflow for this compound spills.[1] Emphasis is placed on dry containment to prevent spreading the lipophilic compound.

Part 4: Regulatory Compliance & Waste Codes[1]

While this compound does not have a specific named entry in EPA lists (like P-list or U-list), it must be characterized by the generator based on its properties.

Regulatory BodyClassificationCode / DesignationReasoning
US EPA (RCRA) Characteristic WasteD001 (Ignitable) or D003 (Reactive)Due to the ozonide/peroxide functionality, high concentrations may meet reactivity criteria.[1]
US EPA (RCRA) Toxic WasteD000 (Unlisted)If mixed with spent solvents (e.g., Methanol, DMSO), the solvent codes (F003) often take precedence.[1]
EU (ECHA) CLP RegulationH242 Heating may cause a fire (Organic Peroxide Type C/D equivalent).[1]

Documentation Requirement: When filling out your waste manifest, list the chemical components explicitly: "Waste Organic Liquid (Dimethyl Sulfoxide, Artefenomel <1%)."

Part 5: References

  • Vennerstrom, J. L., et al. (2004). "Identification of an antimalarial synthetic trioxolane drug development candidate." Nature, 430(7002), 900-904. [Link]

  • Charman, S. A., et al. (2011).[2] "Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria." Proceedings of the National Academy of Sciences, 108(11), 4400-4405. [Link]

  • Medicines for Malaria Venture (MMV). "Artefenomel (OZ439) Product Profile." MMV Portfolio. [Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • PubChem. "Artefenomel (Compound CID 25113075) - Safety and Hazards." National Library of Medicine. [Link]

Operational Safety Guide: Handling Artefenomel (OZ-439) in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ozonide Paradox

As researchers, we value OZ-439 (Artefenomel) for its ability to overcome artemisinin resistance. However, the very feature that drives its efficacy—the 1,2,4-trioxolane pharmacophore —presents a unique safety challenge. Unlike first-generation ozonides, this compound is engineered for metabolic stability, yet it remains a potent alkylating agent upon activation.

This guide moves beyond generic "safety precautions" to provide a mechanism-based handling strategy. We treat this compound not just as a chemical irritant, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) with specific reactivity concerns regarding thermal stress and reductive environments.

Risk Assessment & Chemical Behavior

To handle this compound safely, one must understand its trigger mechanisms.

ParameterTechnical SpecificationSafety Implication
Chemical Class Synthetic 1,2,4-trioxolane (Adamantane-based)Contains a peroxide bridge (

). While sterically hindered for stability, it is energetic by nature.
Mechanism of Action Fe(II)-mediated radical generationAvoid contact with metal reducing agents or ferrous salts during handling to prevent premature activation/degradation.
Potency Profile Nanomolar IC50 (Plasmodium)Treat as Control Band 4 (CB4). High potency implies significant biological activity at low exposure levels.
Toxicity Signals Embryo-fetal toxicity (animal models)Strict Reproductive Hazard. Zero-tolerance for dermal contact or inhalation by pregnant personnel.

Personal Protective Equipment (PPE) Matrix

We utilize a Task-Based Exposure Control approach. The standard "lab coat and gloves" is insufficient for solubilization of potent lipophilic drugs.

DOT Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/Organic) State->Liquid Resp_Solid Respiratory: N95 or BSC Class II Solid->Resp_Solid Dermal_Solid Dermal: Single Nitrile (5 mil) Solid->Dermal_Solid Resp_Liquid Respiratory: Fume Hood (Required) Liquid->Resp_Liquid Dermal_Liquid Dermal: Double Gloving (Laminate/Nitrile) Liquid->Dermal_Liquid High Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation in dermal protection when solvated.

Detailed PPE Specifications
Protection ZoneTier 1: Solid Handling (Weighing/Transfer)Tier 2: Solubilization (Dissolving in DMSO/Ethanol)
Respiratory Engineering Control: Biosafety Cabinet (BSC) Class II or Powder Containment Hood. Backup: N95 Respirator if open-bench is unavoidable (Not Recommended).Engineering Control: Chemical Fume Hood. Why: Organic solvents (DMSO) can carry the API through the skin; vapors must be exhausted.
Dermal (Hands) Single Nitrile Gloves (ASTM D6978 compliant). Minimum 4-5 mil thickness.Double Gloving Protocol: 1. Inner: Polyethylene/Laminate (barrier to DMSO).2. Outer: Standard Nitrile (grip/mechanical strength).
Ocular Safety Glasses with side shields.Chemical Splash Goggles.[1]
Body Tyvek® Lab Coat (wrist cuffs taped or elastic).Tyvek® Lab Coat + Chemical Apron if volume >100mL.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol is designed to be self-validating . If you cannot complete a step (e.g., the balance fluctuates due to airflow), the system forces a stop.

Step 1: Preparation & Static Control
  • Context: this compound is a crystalline solid. Static charge can cause "fly-away" powder, leading to invisible contamination.

  • Action: Use an ionizing bar or anti-static gun inside the weigh station.

  • The "Why": Preventing static dispersion is more effective than cleaning it up.

Step 2: Weighing (The "Coffin" Method)
  • Place a pre-tared vial inside a secondary container (the "coffin") within the balance.

  • Transfer this compound using a ceramic or plastic spatula .

    • Critical: Avoid metal spatulas if possible. While this compound is stable, minimizing metal contact reduces any theoretical risk of Fe-catalyzed degradation trace reactions.

  • Cap the vial inside the hood before removing it.

  • Wipe down: Wipe the exterior of the vial with a solvent-dampened wipe (methanol) before it leaves the containment zone.

Step 3: Solubilization (The DMSO Factor)
  • Risk: DMSO is a common solvent for this compound but is a potent skin penetrant. If DMSO containing this compound touches skin, it will drag the drug directly into the bloodstream.

  • Protocol:

    • Add solvent only within a fume hood.

    • Vortex with the cap sealed and parafilm-wrapped .

    • Inspect for "Schlieren lines" (wavy lines indicating dissolution) to ensure homogeneity.

DOT Visualization: Workflow Logic

Handling_Workflow Start Start: Weighing Static Neutralize Static Charge Start->Static Prevent Dispersion Transfer Transfer via Ceramic Spatula Static->Transfer Seal Seal & Ext. Wipe (Methanol) Transfer->Seal Containment Solvent Add Solvent (Fume Hood) Seal->Solvent Only after sealing Waste Disposal (Incineration) Solvent->Waste Post-Experiment

Figure 2: Step-by-step containment workflow ensuring no open-air exposure.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (dampened with water/surfactant) to prevent dust generation.

  • Liquid Spill: Cover with absorbent pads. If DMSO is involved, treat the waste as highly toxic due to skin permeation risks.

Disposal Strategy

Peroxides and ozonides are energetic. While this compound is stable, it should not be allowed to dry out in contact with combustible waste.

  • Primary Path: High-Temperature Incineration.

  • Labeling: Mark waste clearly as "Synthetic Ozonide / Peroxide Hazard - Do Not Compact."

  • Verification: Ensure your waste stream (e.g., Stericycle) is approved for API destruction.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25195352, Artefenomel. Retrieved from [Link][3]

  • Medicines for Malaria Venture (MMV). Artefenomel (OZ439) Project Profile. Retrieved from [Link]

  • Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.